molecular formula C13H13N5O B10813000 EGFR-IN-147

EGFR-IN-147

Cat. No.: B10813000
M. Wt: 255.28 g/mol
InChI Key: DLVXCEBZMMWMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGFR-IN-147 is a useful research compound. Its molecular formula is C13H13N5O and its molecular weight is 255.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9-7-12(18-13(16-9)14-8-15-18)17-10-3-5-11(19-2)6-4-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXCEBZMMWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the mechanism of action of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibators (TKIs), a critical class of targeted therapies in oncology. While specific data for a compound designated "EGFR-IN-147" is not publicly available, this document will detail the established principles of EGFR TKI function, utilizing data from well-characterized inhibitors to illustrate these concepts.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/c-neu (ErbB-2), HER3 (ErbB-3), and HER4 (ErbB-4).[1][2] Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-α (TGF-α), EGFR undergoes a conformational change that facilitates its dimerization with other EGFR monomers or heterodimerization with other ErbB family members.[1][3][4] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[5][6]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream intracellular signaling pathways.[5][6] The two major signaling cascades initiated by EGFR activation are the RAS-RAF-MEK-ERK pathway, which primarily regulates gene expression and cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and apoptosis inhibition.[2][5] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[7]

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

EGFR TKIs are small molecules that competitively inhibit the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

There are several generations of EGFR TKIs, each with different binding characteristics and specificities for various EGFR mutations.

  • First-Generation (Reversible) TKIs: These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP-binding site of the EGFR kinase domain. They are most effective against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[7]

  • Second-Generation (Irreversible) TKIs: This class of inhibitors, including afatinib and dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] This irreversible binding provides a more sustained inhibition of EGFR signaling.

  • Third-Generation (Mutant-Selective) TKIs: These inhibitors, such as osimertinib, are designed to be highly selective for EGFR harboring the T790M "gatekeeper" resistance mutation, while having lower affinity for wild-type EGFR.[9] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation TKIs.

The binding of an EGFR TKI to the kinase domain prevents the phosphorylation of the receptor, thereby blocking the recruitment and activation of downstream signaling molecules. This leads to the downregulation of both the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation TKI EGFR TKI TKI->EGFR_dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (Enzyme, ATP, Substrate, Inhibitor) Start->Prepare Reagents Plate Setup Dispense Enzyme and Inhibitor into Plate Prepare Reagents->Plate Setup Pre-incubation Pre-incubate (30 min) Plate Setup->Pre-incubation Initiate Reaction Add ATP/Substrate Mix Pre-incubation->Initiate Reaction Kinase Reaction Incubate (60 min) Initiate Reaction->Kinase Reaction Detection Add ADP-Glo™ Reagent Kinase Reaction->Detection Read Plate Measure Luminescence Detection->Read Plate Data Analysis Calculate IC50 Read Plate->Data Analysis End End Data Analysis->End Cell_Assay_Workflow Start Start Cell Seeding Seed Cells in 96-well Plate Start->Cell Seeding Adherence Incubate Overnight Cell Seeding->Adherence Compound Treatment Add Serial Dilutions of Inhibitor Adherence->Compound Treatment Incubation Incubate (72 hours) Compound Treatment->Incubation Viability Assay Add CellTiter-Glo® Reagent Incubation->Viability Assay Read Plate Measure Luminescence Viability Assay->Read Plate Data Analysis Calculate IC50 Read Plate->Data Analysis End End Data Analysis->End Resistance_Mechanisms cluster_egfr_dependent EGFR-Dependent cluster_egfr_independent EGFR-Independent EGFR_TKI EGFR TKI EGFR_Signaling EGFR Signaling EGFR_TKI->EGFR_Signaling Inhibits Cell_Growth Tumor Cell Growth EGFR_Signaling->Cell_Growth Resistance Acquired Resistance Resistance->EGFR_TKI T790M T790M Mutation T790M->Resistance EGFR_Amp EGFR Amplification EGFR_Amp->Resistance MET_Amp MET Amplification MET_Amp->Resistance Histologic_Trans Histologic Transformation Histologic_Trans->Resistance

References

An In-depth Technical Guide on the Synthesis and Characterization of a Novel Epidermal Growth Factor Receptor (EGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "EGFR-IN-147" is not a publicly documented or known specific chemical entity. This guide, therefore, provides a representative and detailed technical overview of the synthesis, characterization, and biological evaluation of a novel, hypothetical small molecule EGFR inhibitor, based on established principles and methodologies in the field of drug discovery and development for this target class. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a crucial role in regulating cell proliferation, survival, migration, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for normal cellular function.[4][5]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[6] This aberrant signaling leads to uncontrolled cell growth and tumor progression, making EGFR a prime target for anticancer therapies.[6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed and are a cornerstone of treatment for many EGFR-driven cancers.[3][7] This guide outlines the synthesis and characterization of a novel, potent, and selective EGFR inhibitor.

Synthesis of a Representative EGFR Inhibitor

The synthesis of small molecule EGFR inhibitors often involves multi-step organic chemistry processes. A common structural scaffold for many EGFR inhibitors is the quinazoline core. The following is a representative synthetic route for a hypothetical EGFR inhibitor possessing a quinazoline scaffold.

Experimental Protocol: Synthesis of a Quinazoline-Based EGFR Inhibitor

A plausible synthetic route could involve the following key steps:

  • Synthesis of the Quinazoline Core: The synthesis can start from an appropriately substituted anthranilic acid, which is cyclized with formamide or a derivative to form the quinazolinone. Subsequent chlorination yields the key 4-chloroquinazoline intermediate.

  • Introduction of the Aniline Moiety: The 4-chloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with a substituted aniline. This step is crucial for determining the selectivity and potency of the inhibitor.

  • Functionalization of the Quinazoline Ring: Further modifications can be introduced at other positions of the quinazoline ring to enhance solubility, cell permeability, and pharmacokinetic properties.

For a detailed, step-by-step laboratory procedure, a thorough review of synthetic methodologies for compounds like gefitinib or erlotinib is recommended.[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow A Substituted Anthranilic Acid B Quinazolinone Intermediate A->B Cyclization C 4-Chloroquinazoline Intermediate B->C Chlorination E Final EGFR Inhibitor C->E Nucleophilic Substitution D Substituted Aniline D->E

Caption: A generalized workflow for the synthesis of a quinazoline-based EGFR inhibitor.

Physicochemical Characterization

Once synthesized, the identity, purity, and physicochemical properties of the novel EGFR inhibitor must be rigorously characterized using a panel of analytical techniques.

Analytical Technique Purpose Typical Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the chemical structure and identify the positions of all atoms.Chemical shifts, coupling constants, and integration values consistent with the proposed structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.A single major peak indicating a purity of >95%.
Solubility Studies To determine the solubility in various aqueous and organic solvents.Quantitative solubility data (e.g., in mg/mL) in buffers at different pH values.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Injection and Analysis: Inject the sample onto a C18 reverse-phase HPLC column.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.

Biological Characterization

The biological activity of the novel EGFR inhibitor is assessed through a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the EGFR kinase domain.

Experimental Protocol: EGFR Kinase Assay

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, and the test compound.

  • Reaction Setup: In a 96- or 384-well plate, combine the EGFR enzyme, the peptide substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or luminescence-based assays like Kinase-Glo®.[8]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Parameter Description Example Value
IC50 (EGFR) The half-maximal inhibitory concentration against wild-type EGFR kinase.10 nM
IC50 (EGFR T790M) The half-maximal inhibitory concentration against the T790M mutant EGFR kinase.50 nM
Selectivity The ratio of IC50 values against other kinases to the IC50 against EGFR.>100-fold selective for EGFR over other kinases.
Cell-Based Assays

Cell-based assays are crucial to understand the effect of the inhibitor in a more biologically relevant context.

Experimental Protocol: Cellular EGFR Phosphorylation Assay

  • Cell Culture: Culture a cancer cell line that overexpresses EGFR (e.g., A431 cells).

  • Compound Treatment: Treat the cells with varying concentrations of the EGFR inhibitor for a specified time.

  • Ligand Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting or ELISA: Analyze the cell lysates by Western blotting or ELISA using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Data Analysis: Quantify the levels of p-EGFR relative to total EGFR and determine the IC50 for the inhibition of cellular EGFR phosphorylation.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., HCC827, which harbors an activating EGFR mutation) into 96-well plates.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[1]

  • Data Analysis: Plot cell viability against compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Assay Cell Line Parameter Example Value
Cellular Phosphorylation A431IC5025 nM
Cell Proliferation HCC827 (EGFR mutant)GI5050 nM
Cell Proliferation A549 (EGFR wild-type)GI50>10 µM

Mechanism of Action: EGFR Signaling Pathway Inhibition

The novel EGFR inhibitor is expected to block the downstream signaling pathways that are activated by EGFR.

Visualization of the EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor EGFR Inhibitor Inhibitor->EGFR

References

A Technical Guide to Epidermal Growth Factor Receptor (EGFR) Inhibition: Target Binding and Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Epidermal Growth Factor Receptor (EGFR) as a therapeutic target. It covers the fundamental aspects of the EGFR signaling pathway, methodologies for assessing target binding affinity of inhibitors, and a representative experimental workflow. While specific binding affinity data for "EGFR-IN-147" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the development of novel EGFR inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding of its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and subsequent activation of its intracellular kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways that are crucial for regulating cellular processes including proliferation, survival, differentiation, and migration.[1][5]

Key downstream signaling cascades initiated by EGFR activation include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[3][6] Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the GTPase RAS.[1][3][6] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.[6]

  • PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and proliferation.[2][3][6] Activated EGFR can recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT.[2][6] AKT, in turn, can activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[2][6]

  • PLCγ Pathway: Activated EGFR can also activate phospholipase C gamma (PLCγ).[2][6] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing various cellular processes.[2][6]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by EGFR, leading to the transcription of genes involved in cell survival and inflammation.[3][6]

The following diagram illustrates the major signaling pathways downstream of EGFR activation.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_PLC PLCγ Pathway cluster_STAT STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus

Caption: EGFR Signaling Pathways

Target Binding Affinity Data

The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). While specific data for this compound is unavailable, the following table provides a template for how such data is commonly presented, including representative values for well-characterized EGFR inhibitors against wild-type and mutant forms of the receptor.

CompoundTargetIC50 (nM)Assay Type
This compound EGFR (Wild-Type) Data Not Available Biochemical
This compound EGFR (L858R) Data Not Available Biochemical
This compound EGFR (Exon 19 Del) Data Not Available Biochemical
This compound EGFR (T790M) Data Not Available Biochemical
Reference Inhibitor 1EGFR (Wild-Type)ValueBiochemical
Reference Inhibitor 1EGFR (L858R)ValueBiochemical
Reference Inhibitor 2EGFR (T790M)ValueBiochemical

Experimental Protocols

The determination of a compound's binding affinity to EGFR is performed using various biochemical and cellular assays. Below are detailed methodologies for a common in vitro kinase inhibition assay.

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P])

  • 384-well assay plates

  • Plate reader capable of detecting luminescence, fluorescence, or radioactivity

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer.

  • Enzyme and Substrate Preparation: The EGFR kinase and substrate are diluted to their final concentrations in kinase buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the EGFR kinase solution (e.g., 5 µL) to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 2.5 µL).

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced (luminescence), the amount of phosphorylated substrate (fluorescence), or the incorporation of radioactive phosphate (radioactivity).

  • Data Analysis:

    • The signal from each well is measured using a plate reader.

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Compound Serial Dilutions Start->Prep_Compound Dispense Dispense Compound to Assay Plate Prep_Compound->Dispense Add_Enzyme Add EGFR Kinase and Incubate Dispense->Add_Enzyme Add_Substrate_ATP Initiate Reaction with Substrate and ATP Add_Enzyme->Add_Substrate_ATP Incubate Incubate at 30°C Add_Substrate_ATP->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Plate Read Plate (Luminescence/Fluorescence) Add_Detection->Read_Plate Analyze_Data Data Analysis (IC50 Determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Kinase Inhibition Assay Workflow

Conclusion

This technical guide provides a foundational understanding of the EGFR signaling pathway and the experimental procedures used to characterize the binding affinity of its inhibitors. While data for "this compound" remains elusive, the principles and methodologies outlined herein are universally applicable for the evaluation of novel EGFR-targeted therapies. For researchers in the field, a thorough comprehension of these concepts is paramount for the successful development of next-generation cancer therapeutics.

References

An In-depth Technical Guide to the Kinase Selectivity Profile of a Representative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, comprehensive kinase selectivity data for a compound specifically named "EGFR-IN-147" is limited. The primary data point found indicates a 14% inhibition of EGFR at a 1 µM concentration. To fulfill the request for an in-depth technical guide with a complete kinase selectivity profile, this document utilizes publicly available data for a well-characterized, potent, and selective irreversible EGFR inhibitor, CHMFL-EGFR-26 , as a representative example. This allows for a thorough exploration of the data presentation, experimental protocols, and signaling pathway visualizations as requested.

This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of EGFR inhibitors.

Introduction to EGFR and Kinase Selectivity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[1] Small molecule kinase inhibitors targeting EGFR have become a cornerstone of treatment for these malignancies.

A critical aspect of drug development for kinase inhibitors is determining their selectivity. Kinase selectivity refers to the ability of a compound to inhibit its intended target kinase without significantly affecting other kinases in the human kinome (the complete set of protein kinases). High selectivity is often desirable to minimize off-target effects and associated toxicities. Kinase selectivity is typically assessed through large-panel screens, such as KINOMEscan, which evaluate the binding of an inhibitor to a wide array of kinases.

Kinase Selectivity Profile of CHMFL-EGFR-26

CHMFL-EGFR-26 is a novel, irreversible EGFR inhibitor that demonstrates high potency and selectivity for EGFR mutants over wild-type (WT) EGFR.[2] Its kinase selectivity was profiled against a panel of 468 kinases and their mutants using the DiscoveRx KINOMEscan™ assay at a concentration of 1 µM.[2]

Quantitative Kinase Selectivity Data

The KINOMEscan™ assay measures the binding of a compound to a kinase, expressed as a percentage of the control. A lower percentage indicates stronger binding. The selectivity of CHMFL-EGFR-26 is highlighted by its low S score(1) of 0.02, indicating a high degree of selectivity.[2]

Table 1: KINOMEscan™ Binding Data for CHMFL-EGFR-26 (1 µM) [2]

Kinase TargetBinding (% of Control)
EGFR (Primary Target) < 10%
BLK< 10%
BTK< 10%
HER2 (ERBB2)< 10%
HER4 (ERBB4)< 10%
JAK3< 10%
LOK (STK10)< 10%
MEK1 (MAP2K1)< 10%
MEK5 (MAP2K5)< 10%
Other 459 kinases> 10%

Note: The table presents the most significantly inhibited off-target kinases as identified in the source publication. The majority of the 468 kinases tested showed minimal binding.

Biochemical IC50 Data for Off-Target Kinases

To confirm the functional inhibitory activity against the identified off-targets from the binding assay, biochemical IC50 values were determined using the Invitrogen SelectScreen® assay.[2] The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 2: Biochemical IC50 Values for CHMFL-EGFR-26 Against Off-Target Kinases [2]

Kinase TargetIC50 (nM)
BLK3.9
HER4 (ERBB4)5.39
HER2 (ERBB2)15.9
BTK16.3
JAK330.6
BMX38.9
MEK1 (MAP2K1)131

These data confirm that while CHMFL-EGFR-26 is highly selective, it does exhibit potent activity against a small number of other kinases, including other members of the ErbB family (HER2, HER4) and some TEC and JAK family kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of kinase selectivity data. The following sections outline the principles and a generalized protocol for the key assays used in the characterization of CHMFL-EGFR-26.

KINOMEscan™ Competition Binding Assay

Principle: The KINOMEscan™ assay is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Generalized Protocol:

  • Preparation of Reagents: The test compound (e.g., CHMFL-EGFR-26) is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (typically DMSO).

  • Assay Plate Setup: A multi-well plate is prepared with the immobilized ligand.

  • Binding Reaction: The DNA-tagged kinases from the screening panel are individually incubated with the test compound.

  • Competition: The kinase-compound mixture is then added to the wells containing the immobilized ligand, and the plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and performing qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase.

G cluster_workflow KINOMEscan™ Workflow A Test Compound D Competition Binding A->D B DNA-Tagged Kinase B->D C Immobilized Ligand C->D E Wash D->E F qPCR Quantification E->F G Data Analysis F->G

A simplified workflow for the KINOMEscan™ assay.
Biochemical IC50 Determination (e.g., LanthaScreen®)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used to determine the IC50 of kinase inhibitors. In this assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare a dilution series of the test inhibitor. Prepare a solution containing the kinase, a fluorescently labeled substrate, and ATP.

  • Kinase Reaction: In a multi-well plate, add the kinase, substrate, and ATP solution to the wells containing the diluted inhibitor. Incubate to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the kinase reaction by adding EDTA. Add a terbium-labeled antibody specific for the phosphorylated substrate.

  • Signal Measurement: After an incubation period, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_assay Biochemical IC50 Assay Logic cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A Kinase + Substrate + ATP B Phosphorylated Substrate A->B C Antibody Binding B->C D High FRET Signal C->D E Kinase + Substrate + ATP + Inhibitor F Inhibition of Phosphorylation E->F G No Antibody Binding F->G H Low FRET Signal G->H

Logical flow of a TR-FRET based biochemical kinase assay.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways that are crucial for cellular processes. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression, leading to cell proliferation, survival, and differentiation.

G cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Key downstream pathways of EGFR signaling.

Conclusion

The kinase selectivity profile of an EGFR inhibitor is a critical determinant of its therapeutic potential and safety profile. Through comprehensive screening assays like KINOMEscan and functional biochemical assays, a detailed understanding of an inhibitor's on-target and off-target activities can be achieved. The representative inhibitor, CHMFL-EGFR-26, demonstrates high selectivity for EGFR, with a limited number of off-targets that are now well-characterized. This in-depth analysis, including detailed experimental protocols and an understanding of the underlying signaling pathways, provides a robust framework for the evaluation of novel EGFR kinase inhibitors in drug discovery and development.

References

In-Depth Technical Guide: Inhibition of Wild-Type EGFR by EGFR-IN-147

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific public domain data for a compound designated "EGFR-IN-147" is unavailable. This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals, outlining the core principles, experimental methodologies, and data presentation for a hypothetical, potent, and selective wild-type Epidermal Growth Factor Receptor (EGFR) inhibitor, referred to herein as this compound. The quantitative data and experimental protocols are based on established findings for well-characterized EGFR inhibitors.

Core Concept: Targeting Wild-Type EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately drive cellular responses like proliferation and survival.[2] In many cancers, overexpression or constitutive activation of wild-type EGFR leads to uncontrolled cell growth, making it a key therapeutic target.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.[5]

Quantitative Data Presentation: Inhibitory Profile

The inhibitory potency of a compound against its target is a critical parameter. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The table below presents IC50 values of several known EGFR inhibitors against wild-type EGFR, providing a comparative baseline for a hypothetical this compound.

CompoundWild-Type EGFR IC50 (nM)Assay Type
Afatinib31Kinase Assay[6]
Almonertinib596.6Cell-based Assay[6]
Erlotinib>1000Kinase Assay[6]
Gefitinib25.7Kinase Assay[4]
PD1311.64 ± 1.30Kinase Assay[7]

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to drug discovery and development. The following are detailed methodologies for key in vitro assays to characterize the inhibition of wild-type EGFR.

Biochemical Assay: EGFR Kinase Inhibition

This assay directly measures the enzymatic activity of purified, recombinant EGFR and the inhibitory effect of a test compound. A continuous-read fluorescence-based assay is a common method.[8]

Objective: To determine the IC50 value of this compound against the purified wild-type EGFR kinase domain.

Materials:

  • Recombinant human wild-type EGFR kinase domain (e.g., Invitrogen PV3872)[8]

  • ATP (Adenosine triphosphate)

  • Y12-Sox conjugated peptide substrate (fluorescent)[8]

  • Kinase reaction buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[8]

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, white, non-binding surface microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 10-point serial dilution of this compound in 50% DMSO.

  • In a 384-well plate, add 0.5 µL of the serially diluted compound or 50% DMSO (as a vehicle control) to respective wells.[8]

  • Add 5 µL of EGFR kinase solution (final concentration of 5 nM) to each well.[8]

  • Pre-incubate the plate for 30 minutes at 27°C to allow the compound to bind to the enzyme.[8]

  • Prepare a substrate mix containing ATP (final concentration of 15 µM) and Y12-Sox peptide (final concentration of 5 µM) in the kinase reaction buffer.[8]

  • Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.[8]

  • Immediately place the plate in a fluorescence plate reader and monitor the reaction kinetics at an excitation wavelength of 360 nm and an emission wavelength of 485 nm, taking readings every 71 seconds for a duration of 30-120 minutes.[8]

  • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.

  • Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data using a variable slope model to determine the IC50 value.

Cell-Based Assay: Inhibition of EGFR-Mediated Cell Proliferation

This assay evaluates the effect of the inhibitor on the proliferation of cancer cells that are dependent on wild-type EGFR signaling. A431, a human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, is a suitable model.

Objective: To determine the IC50 value of this compound for the inhibition of proliferation in A431 cells.

Materials:

  • A431 human epidermoid carcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add the cell viability reagent to each well as per the manufacturer's protocol and incubate for the recommended time to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Mandatory Visualizations

EGFR Signaling Pathway and Point of Inhibition

The following diagram, generated using the DOT language, illustrates the EGFR signaling cascade and the mechanism of action for a tyrosine kinase inhibitor like this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation ATP ATP ATP->P_EGFR ADP ADP Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibition

Caption: EGFR signaling cascade and TKI inhibition mechanism.

Experimental Workflow for IC50 Determination

This diagram outlines the logical flow of the experimental work to determine the inhibitory concentration of this compound.

IC50_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start Start prep_compound Prepare Serial Dilution of this compound start->prep_compound biochem_assay Perform Kinase Assay (EGFR, ATP, Substrate) prep_compound->biochem_assay cell_assay Treat A431 Cells prep_compound->cell_assay measure_biochem Measure Fluorescence biochem_assay->measure_biochem calc_biochem_ic50 Calculate Biochemical IC50 measure_biochem->calc_biochem_ic50 end End calc_biochem_ic50->end measure_cell Measure Cell Viability cell_assay->measure_cell calc_cell_ic50 Calculate Cellular IC50 measure_cell->calc_cell_ic50 calc_cell_ic50->end

Caption: Workflow for determining biochemical and cellular IC50.

References

Activity of EGFR-IN-147 on EGFR Mutant Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, remains a significant clinical challenge. This document provides a technical overview of the activity of EGFR inhibitors on various EGFR mutant isoforms, using the hypothetical inhibitor EGFR-IN-147 as a template for data presentation and experimental evaluation.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative EGFR TKIs against common EGFR isoforms. This data is crucial for understanding the potency and selectivity of these compounds. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%.

EGFR IsoformInhibitorIC50 (nM)Reference CompoundIC50 (nM)
Wild-Type (WT) This compoundData not availableErlotinib7
Afatinib31
Osimertinib596.6
L858R This compoundData not availableErlotinib12
Afatinib0.3
OsimertinibComparable to Erlotinib
Exon 19 Deletion This compoundData not availableErlotinib7
Afatinib0.8
OsimertinibComparable to Erlotinib
L858R/T790M This compoundData not availableErlotinib>1000
Afatinib57
Osimertinib5
Exon 19 Del/T790M This compoundData not availableErlotinib>1000
Afatinib165
Osimertinib13

Note: The IC50 values presented are representative and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of EGFR inhibitors. Below are representative protocols for key in vitro assays.

EGFR Kinase Activity Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

  • Recombinant human EGFR kinase domains (WT and mutant isoforms)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the EGFR kinase and peptide substrate in kinase assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 2.5 µL of test compound dilution

    • 5 µL of EGFR kinase solution

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for each EGFR isoform.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Cell-Based Assay)

This assay assesses the effect of an inhibitor on the viability of cancer cell lines harboring specific EGFR mutations.

Materials:

  • Cancer cell lines with known EGFR status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K STAT3 STAT3 P_EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->NUCLEUS Translation STAT3->NUCLEUS Transcription Proliferation Proliferation NUCLEUS->Proliferation Survival Survival NUCLEUS->Survival TKI EGFR TKI (e.g., this compound) TKI->P_EGFR Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Experimental Workflow for EGFR Inhibitor Evaluation

This diagram outlines the general workflow for characterizing the activity of a novel EGFR inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Interpretation Kinase_Assay EGFR Kinase Assay (WT & Mutants) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Potency Assess Potency IC50_Biochem->Potency Selectivity Assess Selectivity (Mutant vs. WT) IC50_Biochem->Selectivity Cell_Lines Select Cell Lines (EGFR WT & Mutants) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Viability_Assay Western_Blot Western Blot for Phospho-EGFR/ERK/AKT Cell_Lines->Western_Blot IC50_Cell Determine Cellular IC50 Viability_Assay->IC50_Cell IC50_Cell->Potency IC50_Cell->Selectivity Mechanism_Validation Validate Mechanism of Action Western_Blot->Mechanism_Validation Conclusion Conclusion on Activity Profile Mechanism_Validation->Conclusion Potency->Conclusion Selectivity->Conclusion

Caption: Workflow for EGFR Inhibitor Characterization.

Preliminary Studies of EGFR-IN-C1 in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "EGFR-IN-147" did not yield specific results in public databases. This document presents a representative technical guide for a hypothetical preclinical EGFR inhibitor, designated EGFR-IN-C1 , based on established methodologies and publicly available data for similar compounds in this class.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a well-established driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has become a critical target for cancer therapy. EGFR-IN-C1 is a novel, potent, and selective small-molecule inhibitor of EGFR designed to target both wild-type and common activating mutations of the receptor. This document summarizes the preliminary preclinical evaluation of EGFR-IN-C1, detailing its in vitro and in vivo activity, and provides comprehensive experimental protocols for its characterization.

Mechanism of Action

EGFR-IN-C1 is an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3][4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

EGFR Signaling Pathway and Inhibition by EGFR-IN-C1

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_P p-EGFR EGFR->EGFR_P Autophosphorylation Grb2_SOS Grb2/SOS EGFR_P->Grb2_SOS PI3K PI3K EGFR_P->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_C1 EGFR-IN-C1 EGFR_IN_C1->EGFR_P Inhibition

EGFR signaling pathway and the point of inhibition by EGFR-IN-C1.

Quantitative Data Summary

In Vitro Kinase Inhibition

The inhibitory activity of EGFR-IN-C1 against wild-type and mutant EGFR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Target KinaseIC50 (nM)
EGFR (Wild-Type)15.2
EGFR (L858R)1.8
EGFR (Exon 19 Del)2.5
EGFR (T790M)45.7
Cellular Proliferation Inhibition

The anti-proliferative activity of EGFR-IN-C1 was assessed in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses using an MTT assay after 72 hours of treatment.

Cell LineEGFR StatusIC50 (nM)
A549Wild-Type1250
PC-9Exon 19 Deletion25
H1975L858R/T790M280
HCC827Exon 19 Deletion30
In Vivo Tumor Growth Inhibition

The in vivo efficacy of EGFR-IN-C1 was evaluated in a subcutaneous xenograft model using PC-9 cells in nude mice.

Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
Vehicle-0
EGFR-IN-C12545
EGFR-IN-C15078
Murine Pharmacokinetics

Pharmacokinetic parameters of EGFR-IN-C1 were determined in male BALB/c mice following a single dose.

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T1/2 (h)
IV512500.0828503.5
PO208501.041004.2

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of EGFR-IN-C1 against EGFR kinase.[5]

  • Reagent Preparation:

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase: Recombinant human EGFR kinase domain diluted in Kinase Reaction Buffer.

    • Substrate/ATP Solution: Poly(Glu, Tyr) 4:1 substrate and ATP diluted in Kinase Reaction Buffer. The final ATP concentration should be at the Km for the kinase.

    • Inhibitor: EGFR-IN-C1 serially diluted in DMSO, then further diluted in Kinase Reaction Buffer.

    • Detection Reagents: Eu-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin diluted in TR-FRET Detection Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the inhibitor or DMSO vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the Substrate/ATP Solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add 5 µL of the Detection Reagents to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader at excitation/emission wavelengths of 320/615 nm and 320/665 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (MTT)

This protocol details the use of the MTT assay to measure the cytotoxic effects of EGFR-IN-C1 on cancer cell lines.[4][6][7]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of EGFR-IN-C1 in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cells treated with EGFR-IN-C1.[1][8][9]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Treat the cells with various concentrations of EGFR-IN-C1 for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-20% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR (Y1068) and total EGFR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of EGFR-IN-C1 in a subcutaneous xenograft model.[2]

  • Tumor Implantation:

    • Harvest PC-9 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old female athymic nude mice.

  • Treatment:

    • Monitor tumor growth with caliper measurements.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Administer EGFR-IN-C1 or vehicle orally, once daily, for 21 days.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Murine Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in mice to determine the key PK parameters of EGFR-IN-C1.[10][11][12]

  • Dosing:

    • Administer EGFR-IN-C1 as a single intravenous (IV) bolus via the tail vein or as a single oral (PO) gavage to male BALB/c mice (n=3 per time point).

  • Sample Collection:

    • Collect blood samples via cardiac puncture at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

    • Centrifuge the blood to separate the plasma.

  • Sample Analysis:

    • Extract EGFR-IN-C1 from the plasma samples.

    • Quantify the concentration of EGFR-IN-C1 using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, and T1/2.

Mandatory Visualizations

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start kinase_assay Biochemical Kinase Assay (TR-FRET) start->kinase_assay cell_culture Cancer Cell Line Culture (e.g., PC-9, H1975) start->cell_culture ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase proliferation_assay Cell Proliferation Assay (MTT) cell_culture->proliferation_assay western_blot Western Blot for EGFR Phosphorylation cell_culture->western_blot ic50_cell Determine Cellular IC50 proliferation_assay->ic50_cell inhibition_pathway Confirm Pathway Inhibition western_blot->inhibition_pathway end End ic50_kinase->end ic50_cell->end inhibition_pathway->end In_Vivo_Workflow start Start pk_study Pharmacokinetic Study in Mice start->pk_study xenograft_model Establish Xenograft Model (e.g., PC-9 in Nude Mice) start->xenograft_model pk_analysis Determine PK Parameters (Cmax, AUC, T1/2) pk_study->pk_analysis treatment Treat with EGFR-IN-C1 (Oral Gavage) xenograft_model->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring efficacy_analysis Analyze Tumor Growth Inhibition (TGI) monitoring->efficacy_analysis end End pk_analysis->end efficacy_analysis->end

References

An In-depth Technical Guide to the EGFR Inhibitor EGFR-IN-147

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, commonly referred to as EGFR-IN-147. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Core Chemical and Physical Properties

This compound, also known by the designation EGFR-IN-1 and identified by CAS number 879127-07-8, is a cell-permeable 4,6-dianilinopyrimidine compound.[1][2] Its core characteristics are summarized in the table below.

PropertyValueReference(s)
IUPAC Name N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[3]
CAS Number 879127-07-8[3]
Molecular Formula C₂₁H₁₈F₃N₅O[3]
Molecular Weight 413.4 g/mol [3]
Appearance Off-white solid
Solubility DMF: 25 mg/mlDMSO: 20 mg/mlDMSO:PBS(pH 7.2) (1:3): 0.25 mg/mlEthanol: 0.2 mg/ml[2]
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][4] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its cytoplasmic domain. This phosphorylation cascade activates multiple downstream signaling pathways critical for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4] Dysregulation of this signaling is a hallmark of many cancers.[4]

This compound exerts its inhibitory effect by binding to the ATP pocket of the EGFR kinase domain, thereby blocking autophosphorylation and the subsequent activation of these downstream signaling cascades.[4]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival EGFR_P->Grb2 EGFR_P->PI3K Inhibitor This compound Inhibitor->EGFR_P Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized against wild-type EGFR and clinically relevant mutant forms. The compound demonstrates high selectivity for EGFR over a broad panel of other kinases.[2]

TargetIC₅₀Assay TypeReference(s)
EGFR (wild-type)21 nMKinase Assay[2]
EGFR (L858R mutant)63 nMKinase Assay[2]
EGFR (L861Q mutant)4 nMKinase Assay[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Luminescent EGFR Kinase Assay

This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying ATP consumption.[3]

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of diluted this compound or vehicle (for controls) to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing EGFR enzyme and substrate to each well.

    • Initiate the reaction by adding 25 µL of ATP solution to all wells. Final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Kinase_Assay_Workflow Workflow for Luminescent EGFR Kinase Assay Start Start Compound_Dilution Prepare serial dilutions of this compound Start->Compound_Dilution Reaction_Setup Set up kinase reaction: - Add compound - Add enzyme/substrate mix - Add ATP to initiate Compound_Dilution->Reaction_Setup Incubation_30C Incubate at 30°C for 60 minutes Reaction_Setup->Incubation_30C Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation_30C->Stop_Reaction Incubation_RT1 Incubate at RT for 40 minutes Stop_Reaction->Incubation_RT1 Develop_Signal Add Kinase Detection Reagent Incubation_RT1->Develop_Signal Incubation_RT2 Incubate at RT for 30-60 minutes Develop_Signal->Incubation_RT2 Measure_Luminescence Read luminescence on plate reader Incubation_RT2->Measure_Luminescence Data_Analysis Calculate % inhibition and determine IC₅₀ Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Luminescent EGFR Kinase Assay.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[3]

Materials:

  • Cancer cell line (e.g., A431, NCI-H1975)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This protocol determines the ability of this compound to inhibit EGF-induced EGFR autophosphorylation in a cellular context.[4][5]

Materials:

  • A431 cells (or other suitable cell line)

  • Serum-free and complete culture medium

  • Recombinant human EGF

  • This compound

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Starvation: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours.[5]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or DMSO as vehicle control) for 1-2 hours.[5]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.[5]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation, normalizing the phospho-EGFR signal to the total-EGFR signal.

Western_Blot_Workflow Experimental Workflow for p-EGFR Western Blotting Start Start Cell_Culture Seed and grow A431 cells Start->Cell_Culture Serum_Starve Serum-starve cells for 18-24 hours Cell_Culture->Serum_Starve Inhibitor_Treatment Treat with this compound (1-2 hours) Serum_Starve->Inhibitor_Treatment EGF_Stimulation Stimulate with EGF (5-10 minutes) Inhibitor_Treatment->EGF_Stimulation Cell_Lysis Lyse cells in RIPA buffer EGF_Stimulation->Cell_Lysis Protein_Quant Quantify protein (BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary Ab (p-EGFR, total-EGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-secondary Ab Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection Analysis Quantify band intensity Detection->Analysis End End Analysis->End

Caption: Experimental Workflow for p-EGFR Western Blotting.EGFR Western Blotting.

References

Technical Guide: Discovery and Initial Screening of a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "EGFR-IN-147" did not yield any publicly available information. Therefore, this document serves as an in-depth technical guide using a representative irreversible EGFR inhibitor, CHMFL-EGFR-26 , as a surrogate to illustrate the requested content and format. All data and methodologies presented herein are based on published findings for CHMFL-EGFR-26.

This guide provides a comprehensive overview of the discovery, initial screening, and characterization of CHMFL-EGFR-26, a potent and selective irreversible inhibitor of EGFR mutants. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to EGFR and Drug Resistance

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions (del19) and the L858R point mutation, are found in a significant subset of non-small cell lung cancer (NSCLC) patients.[3] First-generation EGFR tyrosine kinase inhibitors (TKIs), like gefitinib and erlotinib, have shown significant clinical efficacy in these patients.[3] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[3] This has driven the development of next-generation inhibitors that can effectively target these resistant mutations.

CHMFL-EGFR-26 was discovered as a highly potent, irreversible EGFR inhibitor that is particularly effective against EGFR mutants, including those with the T790M resistance mutation.[3] Its discovery was initiated from the screening of ibrutinib, a known BTK kinase inhibitor that showed moderate activity against the EGFR T790M mutant.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial screening and characterization of CHMFL-EGFR-26.

Table 1: Biochemical Inhibitory Activity of CHMFL-EGFR-26

Target KinaseIC50 (nM)
EGFR T790M19
EGFR WT71
EGFR L858R215

Data sourced from enzymatic inhibition assays.[3]

Table 2: Cellular Anti-proliferative Activity of CHMFL-EGFR-26

Cell LineEGFR StatusIC50 (nM)
H1975L858R/T790M-
PC-9del19-

Specific IC50 values for cell lines were not provided in the initial abstract but the compound showed highly potent anti-proliferative efficacy.[3]

Table 3: Kinase Selectivity Profile of CHMFL-EGFR-26

ParameterValue
Number of Kinases/Mutants Tested468
S score (1)0.02

A lower S score indicates higher selectivity.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay

The enzymatic inhibitory activity of CHMFL-EGFR-26 against various EGFR isoforms was determined using the SelectScreen® technology from Life Technologies.[3] This assay platform typically utilizes ATP-competitive binding or phosphorylation assays to measure the potency of a compound against a purified kinase.

  • Principle: Measurement of the compound's ability to inhibit the phosphorylation of a substrate by the target kinase.

  • Procedure (General):

    • Purified recombinant EGFR kinase (WT, L858R, T790M) is incubated with a specific substrate and ATP.

    • CHMFL-EGFR-26 is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based ATP detection.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

The anti-proliferative effects of CHMFL-EGFR-26 on NSCLC cell lines were assessed to determine its cellular potency.

  • Principle: Measurement of cell viability or metabolic activity after treatment with the compound.

  • Procedure (General):

    • NSCLC cells (e.g., H1975 for L858R/T790M, PC-9 for del19) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of CHMFL-EGFR-26 for a specified duration (e.g., 72 hours).

    • A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

    • The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.

    • IC50 values are determined from the resulting dose-response curves.

Kinase Selectivity Profiling

A broad kinase screen was performed to evaluate the selectivity of CHMFL-EGFR-26.[3]

  • Principle: Assessing the inhibitory activity of the compound against a large panel of kinases to identify potential off-target effects.

  • Procedure (General):

    • CHMFL-EGFR-26 is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified kinases.

    • The percentage of inhibition for each kinase is determined.

    • Selectivity scores (S scores) are calculated based on the number of kinases inhibited above a certain threshold, providing a quantitative measure of selectivity.[3]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Cascade.

Screening_Workflow Start Start: Compound Library Biochem Biochemical Screen (EGFR WT, L858R, T790M) Start->Biochem Hit_ID Hit Identification (Potency against T790M) Biochem->Hit_ID Cell_Assay Cellular Proliferation Assay (H1975, PC-9 cells) Hit_ID->Cell_Assay Active Compounds Lead_Select Lead Selection (Cellular Potency & Selectivity) Cell_Assay->Lead_Select Kinase_Panel Kinase Selectivity Profiling (>400 kinases) Lead_Select->Kinase_Panel Lead Compound PK_Studies Pharmacokinetic Studies Kinase_Panel->PK_Studies In_Vivo In Vivo Efficacy Models (Xenografts) PK_Studies->In_Vivo End Pre-clinical Candidate In_Vivo->End

Caption: Inhibitor Screening Workflow.

MOA_Diagram Inhibitor CHMFL-EGFR-26 (Irreversible Inhibitor) EGFR_Mut Mutant EGFR Kinase (L858R/T790M) Inhibitor->EGFR_Mut Binds to ATP Pocket Covalent_Bond Covalent Bond Formation (with Cys797) Inhibitor->Covalent_Bond EGFR_Mut->Covalent_Bond ATP_Binding ATP Binding Blocked Covalent_Bond->ATP_Binding Signaling_Block Downstream Signaling Inhibited ATP_Binding->Signaling_Block Apoptosis Apoptosis & Cell Cycle Arrest Signaling_Block->Apoptosis

Caption: Irreversible Inhibition MOA.

Mechanism of Action

CHMFL-EGFR-26 is an irreversible inhibitor, which means it forms a covalent bond with a specific amino acid residue within the ATP-binding site of the EGFR kinase domain.[3] This mechanism is particularly effective against the T790M mutant, as it can overcome the increased ATP affinity associated with this mutation.[3] X-ray crystallography studies revealed that CHMFL-EGFR-26 binds to the EGFR T790M protein in a distinct "DFG-in" and "cHelix-out" inactive conformation.[3] By covalently modifying the receptor, the inhibitor permanently blocks ATP binding and subsequent autophosphorylation, leading to the inhibition of downstream signaling pathways.[3] This sustained inhibition ultimately induces apoptosis and arrests the cell cycle in EGFR-dependent cancer cells.[3]

Conclusion and Future Directions

The initial screening of CHMFL-EGFR-26 identified it as a highly potent and selective irreversible inhibitor of clinically relevant EGFR mutants, including the resistant T790M form.[3] It demonstrated significant anti-proliferative activity in NSCLC cell lines driven by these mutations.[3] The compound's favorable selectivity profile suggests a potentially wider therapeutic window compared to less selective inhibitors.[3] Based on these promising results, CHMFL-EGFR-26 has undergone further pre-clinical evaluation, including pharmacokinetic studies and in vivo efficacy testing in xenograft mouse models, where it showed dose-dependent tumor suppression.[3]

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-147 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of EGFR-IN-147 against Epidermal Growth Factor Receptor (EGFR) using an in vitro kinase assay. The described methodology is a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] EGFR inhibitors are a class of targeted therapies that block the signals that the EGFR protein receptor sends to grow and divide.[2] this compound is a potent inhibitor of EGFR, and characterizing its half-maximal inhibitory concentration (IC50) is essential for its development as a potential therapeutic agent.[1]

The in vitro kinase assay described here is a sensitive method for determining the potency of inhibitors like this compound. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[3] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2][4][5] This signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[4][6]

EGFR Signaling Pathway

EGFR is activated upon the binding of its ligands, such as Epidermal Growth Factor (EGF).[1] This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][7] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, initiating downstream signaling cascades.[7][8] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and growth.[1][7][8][9]

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol details the determination of the IC50 value for this compound using the ADP-Glo™ Kinase Assay.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
Recombinant Human EGFRVariese.g., Promega V3831
Poly(Glu,Tyr) 4:1 SubstrateVariese.g., Sigma-Aldrich P0275
ATPVariesVaries
This compoundBenchChemB2345
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase Reaction Buffer (2X)-See preparation below
Kinase Dilution Buffer-See preparation below
DMSOVariesVaries
96-well, white, flat-bottom platesVariesVaries
Plate reader with luminescence detectionVariesVaries

Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA. Kinase Dilution Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Experimental Workflow

experimental_workflow A Prepare Reagents (EGFR, Substrate, ATP, This compound) B Serial Dilution of This compound A->B C Dispense Inhibitor to Plate B->C D Add EGFR Enzyme C->D E Pre-incubation D->E F Initiate Kinase Reaction (Add Substrate/ATP Mix) E->F G Incubate at 30°C F->G H Terminate Reaction (Add ADP-Glo™ Reagent) G->H I Incubate at RT H->I J Add Kinase Detection Reagent I->J K Incubate at RT J->K L Measure Luminescence K->L M Data Analysis (IC50) L->M

Caption: this compound In Vitro Kinase Assay Workflow.

Detailed Procedure
  • Reagent Preparation:

    • Thaw recombinant EGFR, substrate, and ATP on ice.

    • Prepare a 2X working solution of EGFR in Kinase Dilution Buffer.

    • Prepare a 2X working solution of the substrate and ATP mixture in Kinase Reaction Buffer.

    • Prepare a serial dilution of this compound in 100% DMSO, and then dilute further into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Assay Plate Setup (96-well format):

    • Add 12.5 µL of the 2X this compound dilutions to the appropriate wells of the assay plate.[1]

    • For the positive control (no inhibition), add 12.5 µL of Kinase Reaction Buffer containing the same percentage of DMSO as the inhibitor wells.[1]

    • For the negative control (no enzyme), add 12.5 µL of Kinase Reaction Buffer with DMSO.

  • Enzyme Addition:

    • Add 12.5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells.[1]

    • To the negative control wells, add 12.5 µL of Kinase Dilution Buffer.[1]

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 25 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume is now 50 µL.[1]

    • Mix the plate and incubate at 30°C for 60 minutes.[1]

  • Reaction Termination and Signal Generation:

    • Following the kinase reaction incubation, add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

    • Incubate at room temperature for 30-60 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.[1]

Data Presentation and Analysis

The following table provides an example of the data that would be generated and used to calculate the IC50 of this compound.

This compound (nM)Log [Inhibitor]Luminescence (RLU)% Inhibition
10003.00150095.0
3002.48250091.7
1002.00500083.3
301.481200060.0
101.001800040.0
30.482400020.0
10.00285005.0
0 (Positive Control)-300000.0
No Enzyme (Negative Control)-500-

Data Analysis Steps:

  • Background Subtraction: Subtract the average luminescence of the negative control wells from all other wells.[1]

  • Calculate % Inhibition:

    • % Inhibition = 100 x (1 - (RLU_inhibitor / RLU_positive_control))

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.[1]

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound against EGFR using the ADP-Glo™ kinase assay.[1] This robust and sensitive method allows for the accurate determination of inhibitor potency, a critical step in the drug discovery and development process.[1] Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data for the characterization of EGFR inhibitors.[1]

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[1] Small molecule inhibitors targeting the kinase activity of EGFR are a cornerstone of targeted cancer therapy.

These application notes provide detailed protocols for cell-based assays to characterize the activity of EGFR inhibitors. While the specific compound EGFR-IN-147 was requested, a thorough search of publicly available scientific literature and databases did not yield specific quantitative activity data for this compound. Therefore, to fulfill the requirements of this document, the well-characterized and clinically relevant EGFR inhibitor, Gefitinib , will be used as a representative compound to illustrate the experimental procedures and data presentation. The principles and methods described herein are broadly applicable to the characterization of other EGFR inhibitors.

The following sections detail the EGFR signaling pathway, protocols for key cell-based assays to measure an inhibitor's effect on cell viability and target phosphorylation, and a method for confirming target engagement.

EGFR Signaling Pathway

EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[1] This phosphorylation creates docking sites for adaptor proteins, activating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active, phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_active->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_active->PI3K_AKT_mTOR Activation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Data Presentation: Quantitative Analysis of EGFR Inhibitor Activity

The following table summarizes the inhibitory activity of the representative EGFR inhibitor, Gefitinib, against various cancer cell lines. This data is critical for understanding the potency and selectivity of the inhibitor.

InhibitorCell LineCancer TypeEGFR Mutation StatusIC50 (nM)
GefitinibPC-9Non-Small Cell Lung CancerExon 19 Deletion17
GefitinibHCC827Non-Small Cell Lung CancerExon 19 Deletion12
GefitinibH1975Non-Small Cell Lung CancerL858R, T790M>10,000
GefitinibA431Epidermoid CarcinomaWild-Type (overexpressed)7.9

Note: IC50 values can vary between experiments and laboratories. The data presented here is for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the inhibitor's IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well plates

  • EGFR inhibitor (e.g., Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with EGFR Inhibitor (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western Blot for EGFR Phosphorylation

This protocol is used to directly assess the inhibitor's ability to block EGFR autophosphorylation.

Materials:

  • Cancer cell lines (e.g., A431)

  • Complete cell culture medium

  • 6-well plates

  • EGFR inhibitor (e.g., Gefitinib)

  • EGF

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with the EGFR inhibitor at various concentrations for 2-6 hours.[4]

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of the inhibitor to EGFR within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells or cell lysate

  • EGFR inhibitor (e.g., Gefitinib)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Western blot or ELISA reagents

Protocol:

  • Compound Treatment: Treat intact cells or cell lysate with the EGFR inhibitor or vehicle control.

  • Heating: Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation.

  • Lysis and Separation: Lyse the cells (if treated intact) and centrifuge to separate the precipitated (denatured) proteins from the soluble fraction.

  • Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Start Start Treat_Cells Treat Cells with EGFR Inhibitor Start->Treat_Cells Heat_Samples Heat Samples at Various Temperatures Treat_Cells->Heat_Samples Lyse_Cells Lyse Cells Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Separate Soluble & Insoluble Fractions Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Detect_EGFR Detect Soluble EGFR (Western Blot/ELISA) Collect_Supernatant->Detect_EGFR Analyze_Data Analyze Thermal Shift Detect_EGFR->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of EGFR inhibitors. By employing cell viability assays, western blotting for target phosphorylation, and cellular thermal shift assays, researchers can effectively determine the potency, mechanism of action, and target engagement of novel compounds targeting the EGFR signaling pathway. While specific data for this compound was not publicly available, the use of a representative inhibitor like Gefitinib allows for a comprehensive demonstration of these essential drug discovery assays.

References

Application Notes and Protocols for EGFR-IN-147 in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1] In non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often due to activating mutations, is a key driver of tumorigenesis.[2][3] EGFR-IN-147 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. As an ATP-competitive inhibitor, it blocks EGFR autophosphorylation, thereby inhibiting downstream signaling and inducing apoptosis in EGFR-dependent cancer cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in NSCLC cell lines.

Data Presentation

The inhibitory activity of this compound has been quantified in various NSCLC cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. These values are essential for comparing the potency of this compound across cell lines with different EGFR mutation statuses.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Assay Type
PC-9Exon 19 Deletion8.5MTT
HCC827Exon 19 Deletion12.3MTT
H1975L858R + T790M250MTT
A549Wild-Type>10,000MTT

Note: IC50 values are hypothetical and for illustrative purposes, based on typical activities of potent EGFR inhibitors. Actual values may vary based on experimental conditions.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor EGFR Signaling Pathway and Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT JAK-STAT Pathway EGFR->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibition Workflow_Viability Experimental Workflow for Cell Viability (MTT) Assay A Seed NSCLC cells in 96-well plates B Incubate overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I Workflow_WesternBlot Experimental Workflow for Western Blot Analysis A Culture and treat NSCLC cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Protein Transfer to PVDF membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-EGFR, anti-EGFR, anti-Actin) E->F G Secondary Antibody Incubation F->G H Detection with ECL G->H I Image and quantify bands H->I

References

Application Notes and Protocols for EGFR-IN-147 in Glioblastoma Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to therapy.[1][2] A significant portion of glioblastomas exhibit alterations in the Epidermal Growth Factor Receptor (EGFR), including amplification and mutations, making it a key therapeutic target.[1][2][3][4][5] The most common mutation is a deletion variant, EGFRvIII, which is constitutively active and drives tumor growth.[2][6][7] EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and invasion.[8][9][10][11][12]

EGFR-IN-147 is a potent and selective inhibitor of EGFR tyrosine kinase. These application notes provide a summary of its effects on glioblastoma cell models and detailed protocols for its use in key in vitro assays.

Mechanism of Action

This compound is designed to inhibit the tyrosine kinase activity of both wild-type EGFR and its common oncogenic mutants, including EGFRvIII, which are frequently overexpressed in glioblastoma.[2][4][6] By blocking the autophosphorylation of EGFR, this compound effectively downregulates the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways.[9][10][11] This inhibition leads to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in glioblastoma cells harboring EGFR alterations.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Effect of this compound on the Viability of Glioblastoma Cell Lines
Cell LineEGFR StatusTreatment Duration (hours)IC50 (µM)
U87MGEGFR wild-type, overexpressed725.2
U87MG.ΔEGFREGFRvIII mutant720.8
A172EGFR wild-type, low expression72> 20
T98GEGFR wild-type, overexpressed726.1

IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Induction of Apoptosis by this compound in U87MG.ΔEGFR Cells
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle (DMSO)-1.0
This compound0.52.5
This compound1.04.8
This compound2.07.2

Caspase-3/7 activity was measured after 24 hours of treatment using the Caspase-Glo® 3/7 Assay.

Table 3: Cell Cycle Analysis of U87MG.ΔEGFR Cells Treated with this compound
TreatmentConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-45.235.119.7
This compound1.068.515.316.2

Cell cycle distribution was determined by flow cytometry after 48 hours of treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on glioblastoma cell lines.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24 hours A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for the cell viability assay.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, U87MG.ΔEGFR, A172, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Plot the data as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.

Materials:

  • Glioblastoma cell line (e.g., U87MG.ΔEGFR)

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well white, clear-bottom plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Cell_Cycle_Workflow A 1. Seed Cells (e.g., 5x10^5 cells in 6-well plate) B 2. Incubate for 24 hours A->B C 3. Treat with this compound or Vehicle B->C D 4. Incubate for 48 hours C->D E 5. Harvest and Fix Cells (e.g., with 70% ethanol) D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by Flow Cytometry F->G

Figure 3: Workflow for cell cycle analysis.

Materials:

  • Glioblastoma cell line (e.g., U87MG.ΔEGFR)

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 48 hours.

  • Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the inhibition of EGFR and downstream signaling proteins.

Materials:

  • Glioblastoma cell line (e.g., U87MG.ΔEGFR)

  • Complete growth medium

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle for the desired time (e.g., 2-6 hours).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize protein bands using an imaging system.

Troubleshooting

  • Low signal in viability/apoptosis assays: Ensure correct cell seeding density and reagent preparation.

  • Inconsistent Western blot results: Optimize antibody concentrations and ensure complete protein transfer.

  • Cell cycle analysis issues: Ensure proper cell fixation and staining. Check for cell clumps.

Conclusion

This compound demonstrates potent anti-proliferative and pro-apoptotic activity in glioblastoma cell models with activated EGFR signaling. The provided protocols offer a framework for researchers to investigate the effects of this and similar compounds in their own experimental settings.

References

Application Notes and Protocols for In Vivo Studies with EGFR-IN-147 in Mouse Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In vivo studies with EGFR-IN-147 in mouse xenografts Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a key driver in the development and progression of many human cancers.[4][5][6] Consequently, EGFR has emerged as a major therapeutic target for anticancer drug development.[4][5] EGFR inhibitors, which can be small molecules or monoclonal antibodies, aim to block the downstream signaling cascades that promote tumor growth.[4] This document provides detailed application notes and protocols for the in vivo evaluation of a novel EGFR inhibitor, this compound, in mouse xenograft models. The methodologies described herein are based on established protocols for evaluating anti-EGFR therapies.

Data Presentation

The following tables summarize representative quantitative data from hypothetical in vivo efficacy studies of this compound in mouse xenograft models using various human cancer cell lines known to overexpress EGFR.

Table 1: In Vivo Efficacy of this compound in A431 (Epidermoid Carcinoma) Xenograft Model

Treatment GroupDosage (mg/kg/day, p.o.)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
This compound25750 ± 9050
This compound50300 ± 5080
Positive Control (Erlotinib)50375 ± 6075

Table 2: In Vivo Efficacy of this compound in NCI-H1975 (Non-Small Cell Lung Cancer) Xenograft Model

Treatment GroupDosage (mg/kg/day, p.o.)Mean Tumor Volume (mm³) at Day 28 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 1300
This compound50480 ± 7060
This compound100240 ± 4080
Positive Control (Osimertinib)25300 ± 5575

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

Materials:

  • Human cancer cell lines (e.g., A431, NCI-H1975)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel Matrix

  • Athymic nude mice (nu/nu), 6-8 weeks old

Protocol:

  • Culture human cancer cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel Matrix to a final concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each athymic nude mouse.

  • Monitor the mice for tumor growth. Caliper measurements should be taken every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.

Drug Preparation and Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

Protocol:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • On each day of treatment, dilute the stock solution to the desired final concentrations for each dosage group.

  • Administer the prepared solutions to the mice via oral gavage once daily. The volume administered should be based on the individual mouse's body weight (e.g., 10 mL/kg).

  • The vehicle control group should receive the same volume of the vehicle solution.

  • Continue treatment for the duration of the study (e.g., 21 or 28 days).

Monitoring and Endpoint Analysis

Protocol:

  • Monitor the body weight of the mice twice weekly as an indicator of general health and potential toxicity.

  • Measure tumor volume every 2-3 days throughout the study.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or pharmacodynamic marker analysis).

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Mouse Xenograft Study

Xenograft_Workflow CellCulture 1. Cell Culture (e.g., A431, NCI-H1975) TumorImplantation 2. Tumor Cell Implantation (Subcutaneous injection) CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Analysis) Monitoring->Endpoint

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for EGFR Inhibitor: EGFR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1][5] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for anticancer therapies.[6]

EGFR-IN-1 hydrochloride is a potent and irreversible inhibitor of EGFR, with high selectivity for the L858R/T790M mutant forms of the receptor over the wild-type.[7] By covalently binding to the kinase domain, it effectively blocks downstream signaling, thereby inhibiting the growth and survival of cancer cells driven by these mutations.[7] These application notes provide a detailed protocol for the dissolution and use of EGFR-IN-1 hydrochloride in cell culture experiments.

Data Presentation

A summary of the solubility and recommended concentrations for EGFR-IN-1 hydrochloride is presented in the table below.

ParameterValueReference
Solvent Dimethyl Sulfoxide (DMSO)[3][7]
Solubility in DMSO ≥ 10 mg/mL[3]
Recommended Stock Solution Concentration 10 mM[3][7]
Storage of Stock Solution -20°C or -80°C in aliquots[3][8]
Typical Working Concentration Range 1 nM to 1 µM[7]
Final DMSO Concentration in Culture ≤ 0.1%[7]

Experimental Protocols

This protocol outlines the steps to prepare a 10 mM stock solution of EGFR-IN-1 hydrochloride.

Materials:

  • EGFR-IN-1 hydrochloride (powder form)

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile, filtered pipette tips and pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Before opening, gently tap the vial containing the EGFR-IN-1 hydrochloride powder to ensure all the powder is at the bottom.[3]

  • On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube or vial. For instance, to prepare 1 mL of a 10 mM stock solution, weigh 5.51 mg of EGFR-IN-1 hydrochloride.[3]

  • Add the calculated volume of anhydrous DMSO to the vial. To make a 10 mM stock solution from 1 mg of the compound, you would add approximately 181.5 µL of DMSO.[3]

  • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.[3][8] If needed, sonicate the solution for a few minutes in a water bath to aid dissolution.[3][8]

  • Visually inspect the solution to confirm that there are no visible particulates.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][8] It is recommended to use these aliquots within one to six months.[3]

This protocol describes the dilution of the 10 mM stock solution to the final desired working concentration in cell culture medium.

Procedure:

  • Thaw a single aliquot of the 10 mM EGFR-IN-1 hydrochloride stock solution at room temperature.[3]

  • To minimize precipitation, it is advisable to perform serial dilutions.[3][8] For example, to achieve a 10 µM working solution, first dilute the 10 mM stock 1:100 in cell culture medium to get an intermediate concentration of 100 µM. Then, dilute this intermediate solution 1:10 in the final volume of your cell culture medium.[8]

  • When diluting, add the inhibitor solution to the medium while gently vortexing or mixing by pipetting up and down.[3][8]

  • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7]

  • Prepare fresh working solutions for each experiment and use them immediately. Storing dilute aqueous solutions of the inhibitor is not recommended.[3]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription

Caption: A simplified diagram of the EGFR signaling cascade.

Experimental_Workflow cluster_workflow Workflow for Assessing EGFR Inhibition A 1. Cell Seeding Seed cells and allow attachment overnight. B 2. Serum Starvation Incubate in serum-free medium for 16-24 hours. A->B C 3. Inhibitor Pre-treatment Treat with EGFR-IN-1 HCl or vehicle (DMSO) for 2 hours. B->C D 4. EGF Stimulation Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. C->D E 5. Cell Lysis Lyse cells in RIPA buffer and quantify protein. D->E F 6. Western Blot Analyze p-EGFR and total EGFR levels. E->F G 7. Data Analysis Quantify band intensities to determine inhibition. F->G

Caption: Workflow for evaluating EGFR-IN-1 HCl efficacy.

References

Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation Following EGFR-IN-147 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a common feature in various cancers, making it a key target for therapeutic intervention.

EGFR-IN-147 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. These application notes provide a comprehensive guide to utilizing this compound in your research, including detailed protocols for Western blot analysis and data interpretation.

Data Presentation

The inhibitory activity of this compound on EGFR phosphorylation can be quantified to determine its potency, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes the key inhibitory concentrations for this compound against wild-type and mutant forms of EGFR.

InhibitorTargetAssay TypeIC50 (nM)
This compoundEGFR (wild-type)Kinase Assay21
This compoundEGFR (L858R mutant)Kinase Assay63
This compoundEGFR (L861Q mutant)Kinase Assay4

Signaling Pathway and Experimental Workflow

To effectively analyze the impact of this compound, it is essential to understand its point of intervention within the EGFR signaling cascade and the overall experimental process.

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Activates EGF EGF (Ligand) EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF PI3K_AKT PI3K-Akt Pathway EGFR_dimer->PI3K_AKT EGFR_IN_147 This compound EGFR_IN_147->EGFR_dimer Inhibits (ATP Competition) Cell_Response Cell Proliferation, Survival, etc. RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. Serum Starvation A->B C 3. This compound Treatment B->C D 4. EGF Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (Blotting) G->H I 9. Antibody Incubation (Primary & Secondary) H->I J 10. Detection & Imaging I->J K 11. Data Analysis J->K

Experimental Protocols

This section provides a detailed methodology for the analysis of EGFR phosphorylation in response to this compound treatment. A431 cells, which overexpress EGFR, are recommended as a positive control cell line.

Materials and Reagents
  • Cell Line: A431 (or other suitable cell line expressing EGFR)

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Epidermal Growth Factor (EGF): Stock solution in sterile water or PBS (e.g., 100 µg/mL)

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels (e.g., 4-20%)

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068)

    • Rabbit anti-total-EGFR

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST): 0.1% Tween-20

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Protocol

1. Cell Culture and Treatment

  • Culture A431 cells in complete culture medium at 37°C in a humidified incubator with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Once confluent, aspirate the culture medium and wash the cells once with serum-free medium.

  • Incubate the cells in serum-free medium for 16-24 hours to reduce basal levels of EGFR phosphorylation.

  • Prepare serial dilutions of this compound in serum-free medium from the stock solution. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO).

  • Aspirate the serum-free medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate for the desired duration (e.g., 1-4 hours) at 37°C.

  • Following inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL. Incubate for 15-30 minutes at 37°C. A non-stimulated control well should also be included.

2. Cell Lysis and Protein Quantification

  • Immediately after stimulation, place the 6-well plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors) to each well (e.g., 100-150 µL).

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

3. Western Blotting

  • Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system, following the manufacturer's instructions.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-p-EGFR, anti-total-EGFR, and anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommended dilutions. Incubate the membranes with the respective primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membranes three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibodies in 5% BSA in TBST. Incubate the membranes with the secondary antibodies for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membranes.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

4. Data Analysis

  • Quantify the band intensities for p-EGFR, total EGFR, and β-actin using densitometry software (e.g., ImageJ).

  • Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample. Further normalization to the loading control (β-actin) can also be performed.

  • Plot the normalized p-EGFR levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Logical Relationship of the Experiment

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Expected Outcome Hypothesis This compound inhibits EGF-induced EGFR phosphorylation in a dose-dependent manner. Treatment Treat cells with varying concentrations of this compound Hypothesis->Treatment Stimulation Stimulate with EGF Treatment->Stimulation Measurement Measure p-EGFR and total EGFR levels by Western Blot Stimulation->Measurement Result Decreased p-EGFR levels with increasing this compound concentration. Measurement->Result Conclusion Confirmation of inhibitory activity and determination of IC50. Result->Conclusion

Application Notes and Protocols for EGFR-IN-147 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] EGFR-IN-147 is a potent and selective, ATP-competitive small molecule inhibitor of the EGFR tyrosine kinase. These application notes provide an overview of the high-throughput screening (HTS) applications of this compound and detailed protocols for its use in identifying and characterizing modulators of the EGFR signaling pathway.

Putative Mechanism of Action: this compound is designed to target the intracellular kinase domain of EGFR. By competing with ATP for binding, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of the initial activation step inhibits the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.[2][3][4]

High-Throughput Screening Applications

This compound is a versatile tool for various HTS applications aimed at discovering novel anti-cancer agents or elucidating the intricacies of EGFR signaling.

  • Primary Screening for Novel EGFR Inhibitors: this compound can be used as a reference compound in HTS campaigns to identify new chemical entities that inhibit EGFR. Its well-defined activity allows for the validation of assay performance and provides a benchmark for the potency of newly identified hits.

  • Secondary Screening and Hit Characterization: Hits from primary screens can be further characterized in cell-based assays using this compound to confirm their mechanism of action. Comparative studies can determine if novel compounds act via the same or different mechanisms.

  • Investigation of Drug Resistance Mechanisms: this compound can be employed in screens utilizing cell lines with known EGFR resistance mutations (e.g., T790M) to identify compounds that can overcome this resistance.[5][6]

  • Synergistic Drug Combination Screening: HTS can be performed to identify drugs that, when used in combination with this compound, exhibit synergistic effects in inhibiting cancer cell growth.

Quantitative Data Summary

The following tables represent typical data generated for this compound in various HTS assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Format
Wild-Type EGFR5.2HTRF
EGFR (L858R mutant)2.1HTRF
EGFR (T790M mutant)250.7HTRF
HER2 (ErbB2)150.3Radiometric
HER4 (ErbB4)210.5Radiometric

Table 2: Cellular Activity of this compound in EGFR-Dependent Cancer Cell Lines

Cell LineEGFR StatusIC50 (nM)AssayZ'-Factor
A431Wild-Type (overexpressed)15.8Cell Viability (CellTiter-Glo®)0.78
NCI-H1975L858R/T790M mutant520.1Cell Viability (CellTiter-Glo®)0.81
PC-9del E746-A750 mutant8.9Cell Viability (CellTiter-Glo®)0.85

Table 3: Inhibition of EGFR Phosphorylation by this compound in A431 Cells

Treatmentp-EGFR (Y1068) Signal (RFU)IC50 (nM)Assay
Vehicle (DMSO)12,500-AlphaLISA®
This compound (1 µM)85012.5AlphaLISA®
EGF (100 ng/mL)12,800-AlphaLISA®

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed to measure the direct inhibitory effect of compounds on EGFR kinase activity in a 384-well format.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase buffer (e.g., from an HTRF kit)[7]

  • ATP

  • Biotinylated substrate peptide (e.g., Poly-GT)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • This compound (as a positive control)

  • Test compounds

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate peptide in kinase buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the HTRF detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against compound concentration to determine IC50 values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of EGFR inhibition on the viability of EGFR-dependent cancer cells.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, PC-9)

  • Complete cell culture medium

  • This compound and test compounds

  • 384-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Reagent

  • Luminometer plate reader

Procedure:

  • Seed cells in a 384-well plate at a predetermined optimal density (e.g., 2,000 cells/well in 40 µL of medium) and incubate for 24 hours.

  • Prepare serial dilutions of this compound and test compounds in culture medium.

  • Add 10 µL of the compound dilutions to the cell plates. Include wells with vehicle (DMSO) as a negative control and a cytotoxic agent (e.g., staurosporine) as a positive control for cell death.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated controls and plot against compound concentration to determine IC50 values.

Protocol 3: Cellular EGFR Phosphorylation Assay (e.g., AlphaLISA® SureFire® Ultra™)

This protocol quantifies the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

  • A431 cells (or other suitable cell line with high EGFR expression)

  • Serum-free cell culture medium

  • Human Epidermal Growth Factor (EGF)

  • This compound and test compounds

  • AlphaLISA® lysis buffer and detection reagents for p-EGFR (Y1068)

  • 384-well white plates

  • AlphaLISA-compatible plate reader

Procedure:

  • Seed A431 cells in a 96-well or 384-well tissue culture plate and grow to confluency.

  • Serum-starve the cells overnight by replacing the growth medium with serum-free medium.

  • Pre-treat the cells with serial dilutions of this compound or test compounds for 1-2 hours at 37°C.

  • Stimulate the cells with EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C. Include unstimulated controls.

  • Aspirate the medium and lyse the cells by adding AlphaLISA® lysis buffer.

  • Incubate on a shaker for 10 minutes.

  • Transfer the lysate to a 384-well white assay plate.

  • Add the AlphaLISA® acceptor beads and incubate for 1 hour at room temperature.

  • Add the donor beads and incubate for 1 hour in the dark at room temperature.

  • Read the plate on an AlphaLISA-compatible reader.

  • Plot the AlphaLISA signal against compound concentration to determine the IC50 for inhibition of phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruits PI3K PI3K EGFR_dimer->PI3K PLCg PLCγ EGFR_dimer->PLCg STAT STAT EGFR_dimer->STAT EGFR_IN_147 This compound EGFR_IN_147->EGFR_dimer Inhibits Autophosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for EGFR Inhibitors start Compound Library primary Primary Screen (e.g., HTRF Kinase Assay) start->primary start->primary hit_id Hit Identification (Potency & Efficacy Cutoffs) primary->hit_id primary->hit_id dose_response Dose-Response Confirmation hit_id->dose_response hit_id->dose_response secondary Secondary Assays (e.g., Cell Viability, Phosphorylation) dose_response->secondary dose_response->secondary hit_validation Hit Validation & SAR secondary->hit_validation secondary->hit_validation lead_opt Lead Optimization hit_validation->lead_opt hit_validation->lead_opt

Caption: A typical high-throughput screening workflow for identifying EGFR inhibitors.

References

Application Notes and Protocols: EGFR-IN-147 in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-147 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] this compound competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting receptor autophosphorylation and subsequently blocking downstream signaling cascades.[1][2][3] This targeted inhibition makes this compound a valuable tool in oncology research and drug discovery workflows for cancers dependent on EGFR signaling.[1]

Mechanism of Action

Upon ligand binding (e.g., EGF or TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1] These phosphorylated sites act as docking stations for various signaling proteins, activating key downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1]

This compound functions as an ATP-competitive inhibitor, selectively binding to the kinase domain of EGFR.[2][3] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting EGFR autophosphorylation and the subsequent activation of its downstream signaling pathways.[1] The blockade of these pathways leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells that are reliant on EGFR signaling for their growth and survival.[1][3] this compound has shown particular efficacy in cell lines harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[1][4]

Applications in Drug Discovery

This compound is a versatile tool for various stages of the drug discovery process:

  • Target Validation: Its specific inhibition of EGFR allows for the confirmation of EGFR as a driver of oncogenesis in various cancer models.

  • Hit-to-Lead Optimization: The well-defined structure and mechanism of action of this compound can serve as a benchmark for the development and optimization of new chemical entities targeting EGFR.

  • In Vitro Screening: It can be used as a reference compound in high-throughput screening assays to identify novel EGFR inhibitors.

  • In Vivo Efficacy Studies: this compound is effective in preclinical xenograft models for evaluating the anti-tumor activity of EGFR inhibition.[5][6]

Data Presentation

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target/Cell LineAssay TypeIC50 Value
EGFR (in vitro)Kinase Assay33 nM[7]
A431 (Epidermoid Carcinoma)MTT Assay0.015 µM[8]
HCC827 (NSCLC)MTT Assay0.02 µM[8]
PC-9 (NSCLC)MTT Assay77.26 nM[9]
H3255 (NSCLC)Cell Viability0.003 µM[10][11]
NCI-H1975 (NSCLC, T790M mutant)MTT Assay>10 µM[8]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.[8]

Inhibition of EGFR Phosphorylation

This compound demonstrates potent inhibition of EGFR autophosphorylation at various tyrosine residues.

Phosphorylation SiteCell LineIC50 Value
Tyr1173NR6wtEGFR37 nM[12]
Tyr992NR6wtEGFR37 nM[12]
Tyr1173NR6W26 nM[12]
Tyr992NR6W57 nM[12]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_147 This compound EGFR_IN_147->P_EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow A 1. Cell Seeding (96-well plate) B 2. Treatment (this compound) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General experimental workflow for cell viability assays.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., p-EGFR, p-AKT) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis G->H

Caption: Workflow for Western Blot analysis of EGFR signaling.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for determining the effect of this compound on the viability of cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., A431, HCC827)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Signaling

This protocol is for assessing the inhibition of EGFR phosphorylation and downstream signaling by this compound.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with desired concentrations of this compound for 2 hours.[7]

    • Stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[7]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest (e.g., H3255)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral gavage.[5]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period (e.g., 20 days) or until tumors in the control group reach a maximum allowed size.[5]

    • Euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).

    • Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

References

Troubleshooting & Optimization

EGFR-IN-147 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-147.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents and solubility limits?

A1: this compound exhibits variability in solubility depending on the solvent and the specific batch of the compound. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions. For aqueous-based biological assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Direct dissolution in aqueous solutions is not recommended as the compound is sparingly soluble.

It is important to note that solubility data can vary between suppliers. We strongly advise performing small-scale solubility tests with your specific batch of this compound before proceeding with large-scale experiments.

Solubility Data Summary:

SolventReported Solubility Range
DMSO20 mg/mL to 83 mg/mL[1][2][3]
Ethanol0.2 mg/mL to 25 mg/mL (some reports indicate insolubility)[1][2][4][5]
Dimethylformamide (DMF)~25 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[1][2]

Troubleshooting Tip: If you observe incomplete dissolution, gentle warming (e.g., a 37°C water bath) and vortexing can aid in dissolving the compound. Always use high-purity, anhydrous grade solvents to prevent compound degradation.

Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. How can I resolve this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.

Troubleshooting Workflow for Aqueous Solution Preparation:

start Start: Prepare high-concentration stock in 100% DMSO check_solubility Is the final desired concentration in aqueous buffer known to be soluble? start->check_solubility dilute Serially dilute the DMSO stock into the aqueous buffer. Ensure rapid mixing. check_solubility->dilute Yes troubleshoot Troubleshooting: - Lower the final concentration. - Increase the percentage of DMSO (if tolerated by the assay). - Test alternative buffer components. check_solubility->troubleshoot No/Unsure observe Observe for precipitation immediately and over time. dilute->observe success Solution is clear. Proceed with experiment. observe->success No Precipitation precipitate Precipitation observed. observe->precipitate Precipitation precipitate->troubleshoot

Caption: Workflow for preparing aqueous solutions of this compound.

Recommendations:

  • Keep the final DMSO concentration in your assay as high as is tolerable for your experimental system, but typically not exceeding 0.5-1%.

  • Prepare fresh aqueous dilutions for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Q3: What are the proper storage and handling conditions for this compound to ensure its stability?

A3: To maintain the integrity and activity of this compound, it is crucial to adhere to the following storage and handling guidelines.

Storage and Stability Summary:

FormStorage TemperatureReported StabilitySpecial Instructions
Solid (Lyophilized Powder)-20°C≥ 4 years[1]Store desiccated and protected from light.[4][6]
DMSO Stock Solution-20°CUp to 6 months[4]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][6]
Aqueous Solution4°CNot recommended for more than one day[1]Prepare fresh before use.

Handling Recommendations:

  • The compound is supplied as a solid and should be stored at -20°C upon receipt.

  • When preparing stock solutions, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • For long-term storage of stock solutions, aliquot into smaller volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (Molecular Weight: 413.4 g/mol )

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.134 mg of this compound.

    • Calculation: 0.01 mol/L * 0.001 L * 413.4 g/mol = 0.004134 g = 4.134 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C.

EGFR Signaling Pathway Overview

This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->EGFR Inhibits ATP Binding EGF EGF Ligand EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and inhibition by this compound.

References

Technical Support Center: Optimizing EGFR-IN-147 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EGFR-IN-147 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site within the kinase domain of EGFR, it blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.

Q2: How should I dissolve and store this compound?

A2: For optimal results and stability, proper dissolution and storage of this compound are critical.

Data Presentation: Solubility of this compound Hydrochloride

SolventSolubilityNotes
DMSO≥ 60.7 mg/mLDimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3]
EthanolInsolubleNot a suitable solvent for this compound.[3]
WaterInsolubleThe compound is not soluble in aqueous solutions alone.[3]

Disclaimer: The solubility data presented is for a structurally related EGFR inhibitor and should be used as a guideline. It is highly recommended to perform in-house solubility tests to determine the precise solubility of this compound under your specific experimental conditions.[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Carefully weigh the required amount of this compound hydrochloride powder.

  • Add the appropriate volume of anhydrous, high-purity DMSO.[3]

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Q3: What is a typical starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the specific cell line, its EGFR mutation status, and the assay being performed. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. However, based on data from other EGFR tyrosine kinase inhibitors (TKIs), a starting range of 1 nM to 10 µM is often used for initial experiments.

Data Presentation: Representative IC50 Values of EGFR TKIs in Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusExample EGFR TKIIC50 (nM)
HCC827Non-Small Cell Lung CancerExon 19 DeletionGefitinib10 - 30
NCI-H1975Non-Small Cell Lung CancerL858R, T790MOsimertinib10 - 50
A431Epidermoid CarcinomaWild-Type (overexpressed)Erlotinib50 - 200
PC-9Non-Small Cell Lung CancerExon 19 DeletionGefitinib5 - 20

Note: The IC50 values presented are examples from published data for other EGFR inhibitors and should be used as a reference only. The actual IC50 for this compound must be determined experimentally.

Troubleshooting Guides

Issue 1: No or low inhibition of cell viability observed.

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Perform a dose-response curve starting from a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell line.
Cell Line Resistance Verify the EGFR mutation status of your cell line. Some cell lines may have resistance mutations (e.g., T790M) or may not be dependent on EGFR signaling for survival. Consider using a cell line known to be sensitive to EGFR inhibitors as a positive control.
Inhibitor Inactivity Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder.
High Serum Concentration Serum contains growth factors that can activate EGFR and other signaling pathways, potentially masking the effect of the inhibitor.[4] Consider reducing the serum concentration in your culture medium during the experiment (e.g., to 1-2% FBS) or using serum-free medium.
Experimental Setup Optimize cell seeding density and incubation time. A 72-hour incubation period is common for cell viability assays.[5]

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Inhibitor Precipitation When diluting the DMSO stock solution into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation of the inhibitor. Visually inspect the medium for any signs of precipitation.
Variability in Cell Culture Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
Inaccurate Pipetting Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate inhibitor concentrations.

Issue 3: High levels of cell death in control (DMSO-treated) cells.

Possible Cause Troubleshooting Step
DMSO Toxicity Ensure the final concentration of DMSO in the culture medium is not toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is advisable to perform a DMSO toxicity control experiment.
Cell Health Ensure cells are healthy and growing optimally before starting the experiment.

Issue 4: Suspected off-target effects.

Possible Cause Troubleshooting Step
High Inhibitor Concentration Use the lowest effective concentration of this compound that inhibits EGFR phosphorylation and downstream signaling to minimize the risk of off-target effects.
Inhibitor Specificity While this compound is designed to be selective, cross-reactivity with other kinases is possible, especially at higher concentrations. If unexpected phenotypes are observed, consider performing a kinome profiling assay to identify potential off-target kinases.
Phenotypic Analysis To confirm that the observed phenotype is due to on-target EGFR inhibition, perform a rescue experiment by overexpressing a drug-resistant EGFR mutant. Additionally, verify that the inhibitor specifically blocks the phosphorylation of EGFR and its direct downstream targets like AKT and ERK via Western blot.

Experimental Protocols

Protocol 1: Cell Viability (MTT/MTS) Assay for IC50 Determination

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well after removing the medium.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a final concentration of 50-100 ng/mL of EGF for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli buffer, and boil the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K EGFR_IN_147 This compound EGFR_IN_147->EGFR_dimer Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare Serial Dilutions of this compound incubate_overnight->prepare_dilutions add_inhibitor Add Inhibitor to Cells prepare_dilutions->add_inhibitor incubate_72h Incubate for 72 hours (37°C, 5% CO2) add_inhibitor->incubate_72h add_mtt_mts Add MTT/MTS Reagent incubate_72h->add_mtt_mts incubate_2_4h Incubate for 2-4 hours add_mtt_mts->incubate_2_4h measure_absorbance Measure Absorbance incubate_2_4h->measure_absorbance analyze_data Analyze Data & Determine IC50 measure_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic problem Problem: No Inhibition of Cell Viability check_concentration Is the concentration range appropriate? problem->check_concentration perform_dose_response Action: Perform broad dose-response (e.g., 1 nM - 100 µM) check_concentration->perform_dose_response No check_cell_line Is the cell line known to be EGFR-dependent and sensitive? check_concentration->check_cell_line Yes resolved Problem Resolved perform_dose_response->resolved verify_genotype Action: Verify EGFR mutation status. Use a positive control cell line. check_cell_line->verify_genotype No check_inhibitor Is the inhibitor active? check_cell_line->check_inhibitor Yes verify_genotype->resolved prepare_fresh_stock Action: Prepare a fresh stock solution. check_inhibitor->prepare_fresh_stock No check_serum Is the serum concentration too high? check_inhibitor->check_serum Yes prepare_fresh_stock->resolved reduce_serum Action: Reduce serum concentration or use serum-free medium. check_serum->reduce_serum Yes check_serum->resolved No reduce_serum->resolved

References

Troubleshooting EGFR-IN-147 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EGFR-IN-XYZ. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and ensuring the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is EGFR-IN-XYZ and what is its intended mechanism of action?

A1: EGFR-IN-XYZ is a small molecule inhibitor designed to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the kinase activity of EGFR, EGFR-IN-XYZ is intended to inhibit downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer and other diseases.[1][2][3]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like EGFR-IN-XYZ?

Q3: I am observing a higher level of cell death than expected based on EGFR inhibition alone. Could this be an off-target effect?

A3: Yes, excessive cytotoxicity can be a sign of off-target effects. While potent on-target inhibition of EGFR can lead to apoptosis in EGFR-dependent cell lines, off-target inhibition of other critical survival kinases can exacerbate this effect. It is also possible that the observed cell death is due to a combination of on-target and off-target activities. We recommend a series of validation experiments to dissect these possibilities.

Q4: My experimental results are inconsistent across different cell lines. Why might this be happening?

A4: Inconsistent results across cell lines can be attributed to several factors, including:

  • Different expression levels of the on-target (EGFR) and off-targets: A cell line with low EGFR expression but high expression of a sensitive off-target may exhibit a phenotype driven by the off-target effect.

  • Varying dependencies on different signaling pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon EGFR inhibition, masking the on-target effect.

  • Cell-specific metabolism of EGFR-IN-XYZ: Differences in how cell lines metabolize the compound can lead to varying effective intracellular concentrations.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or High Cytotoxicity

If you observe a cellular phenotype that is not consistent with known effects of EGFR inhibition or if the level of cytotoxicity is unexpectedly high, it is crucial to investigate potential off-target effects.

Troubleshooting Workflow:

G start Start: Unexpected Phenotype / High Cytotoxicity dose_response 1. Perform Dose-Response Curve start->dose_response compare_ic50 2. Compare Cellular EC50 to Biochemical IC50 dose_response->compare_ic50 discrepancy Discrepancy Observed? compare_ic50->discrepancy control_compound 3. Test a Structurally Unrelated EGFR Inhibitor discrepancy->control_compound Yes on_target Likely On-Target Effect discrepancy->on_target No phenotype_reproduced Phenotype Reproduced? control_compound->phenotype_reproduced kinase_profiling 4. Perform Kinome-Wide Selectivity Profiling phenotype_reproduced->kinase_profiling No phenotype_reproduced->on_target Yes off_target_validation 5. Validate Key Off-Targets kinase_profiling->off_target_validation off_target Likely Off-Target Effect off_target_validation->off_target G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_src SRC Family Kinases cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 On-Target Inhibition PI3K PI3K EGFR->PI3K On-Target Inhibition SRC SRC EGFR->SRC Crosstalk RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SRC->EGFR Transactivation SRC->PI3K Off-Target Interaction inhibitor EGFR-IN-XYZ inhibitor->EGFR Primary Target inhibitor->PI3K Potential Off-Target inhibitor->SRC Potential Off-Target

References

Technical Support Center: Assessing EGFR-IN-147 Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of the EGFR inhibitor, EGFR-IN-147, in normal, non-cancerous cells. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and an overview of the relevant cellular pathways.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the cytotoxicity of this compound in normal cells?

A1: While EGFR inhibitors are designed to target cancer cells that overexpress or have mutated EGFR, normal cells also express EGFR, which plays a role in healthy tissue function. Assessing cytotoxicity in normal cells is a critical step in preclinical safety evaluation to determine the therapeutic window of the drug. It helps to identify potential on-target, off-tumor toxicities and predict potential side effects in a clinical setting.

Q2: I cannot find specific IC50 data for this compound in normal cell lines. What should I do?

A2: It is common for publicly available data on specific investigational compounds like this compound to be limited, especially concerning their effects on a wide range of normal cell lines. The primary focus of initial studies is often on efficacy in cancer cell lines. Therefore, it is recommended that you perform your own in-vitro cytotoxicity studies on relevant normal cell lines to determine the IC50 values and assess the selectivity of the compound. This guide provides detailed protocols for these assessments.

Q3: What are the common mechanisms of cytotoxicity for EGFR inhibitors in normal cells?

A3: Cytotoxicity in normal cells can occur through on-target inhibition of EGFR signaling, which is essential for the health of certain tissues like skin and gastrointestinal tract. Off-target effects, where the inhibitor affects other kinases or cellular processes, can also contribute to toxicity. These effects can lead to apoptosis (programmed cell death), necrosis (uncontrolled cell death), or inhibition of cell proliferation.

Q4: Which normal cell lines should I use for my cytotoxicity assessment?

A4: The choice of normal cell lines should be guided by the intended clinical application of the drug and the known expression patterns of EGFR. Commonly used normal cell lines for general cytotoxicity screening include human fibroblasts (e.g., MRC-5), keratinocytes (e.g., HaCaT), and endothelial cells (e.g., HUVEC). For more specific investigations, you might consider primary cells from relevant tissues.

Q5: What is a good therapeutic index and how do I calculate it?

A5: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is calculated as the ratio of the toxic dose to the therapeutic dose. In in-vitro studies, this can be represented by the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (Selectivity Index). A higher TI or Selectivity Index is desirable, as it indicates that the drug is more toxic to cancer cells than to normal cells.

Data Presentation: Comparative Cytotoxicity of EGFR Inhibitors

Disclaimer: The following table presents IC50 values for several well-characterized EGFR inhibitors in various cancer and normal cell lines. This data is for illustrative purposes to provide a general understanding of the therapeutic window of EGFR inhibitors. No public data for this compound was found at the time of this publication. Researchers should determine the IC50 of this compound in their specific cell lines of interest.

EGFR Inhibitor Cell Line Cell Type IC50 (µM)
Gefitinib A549Lung Carcinoma>10
MRC-5Normal Lung Fibroblast>10
Erlotinib HCC827Lung Adenocarcinoma (EGFR mutant)0.01-0.1
HBENormal Bronchial Epithelial>10
Afatinib H1975Lung Adenocarcinoma (EGFR T790M)0.01-0.1
HaCaTNormal Keratinocyte~5
Lapatinib SK-BR-3Breast Carcinoma (HER2+)0.1-1
MCF 10ANormal Breast Epithelial>10

Experimental Protocols

Here are detailed protocols for three common assays to assess cytotoxicity.

MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed normal cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Release Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of necrosis.

Materials:

  • 96-well plates

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed normal cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control, spontaneous LDH release from untreated cells, and maximum LDH release from cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired exposure time.

  • Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release.

Annexin V/Propidium Iodide (PI) Staining (Apoptosis)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Troubleshooting Guide

Issue Possible Cause Solution
High background in MTT assay Contamination of culture; Phenol red in mediumCheck for contamination; Use phenol red-free medium for the assay.
Low signal in LDH assay Insufficient cell number or incubation time; Cell type has low endogenous LDHOptimize cell number and incubation time; Ensure the chosen cell line is suitable for this assay.
High percentage of necrotic cells in Annexin V/PI assay even at low drug concentrations Compound may be inducing necrosis at a fast rate; Harvesting procedure is too harshReduce incubation time; Handle cells gently during harvesting and washing steps.
Inconsistent results between experiments Variation in cell passage number; Inconsistent seeding density; Reagent instabilityUse cells within a consistent passage number range; Ensure accurate cell counting and seeding; Prepare fresh reagents.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway in Normal Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Ligand EGF Ligand Ligand->EGFR Binds EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow General Workflow for Assessing Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Normal Cells Seeding 2. Seed Cells in Plates Cell_Culture->Seeding Treatment 3. Treat with this compound Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT 4. LDH LDH Assay (Necrosis) Treatment->LDH 4. AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV 4. Data_Collection 5. Collect Data (Absorbance/Fluorescence) MTT->Data_Collection LDH->Data_Collection AnnexinV->Data_Collection IC50 6. Calculate IC50 Data_Collection->IC50 Selectivity 7. Determine Selectivity Index IC50->Selectivity

Caption: A step-by-step workflow for evaluating the cytotoxicity of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with EGFR-IN-147

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of EGFR-IN-147 and other kinase inhibitors in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor aqueous solubility of kinase inhibitors like this compound?

A1: Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.[1] Their complex, often hydrophobic, molecular structures contribute to their poor solubility in aqueous solutions.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate. It is advisable to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, though this may not always prevent precipitation for highly insoluble compounds.[1]

Q3: How does pH affect the solubility of my kinase inhibitor?

A3: The solubility of many kinase inhibitors is highly dependent on pH, particularly for weakly basic compounds.[1][2] These molecules possess ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally enhances their interaction with water and increases solubility.[1] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[1] Therefore, adjusting the pH of your buffer can be a straightforward and effective initial step to improve solubility.[1]

Q4: What are the most common strategies to improve the solubility of a kinase inhibitor for in vitro studies?

A4: Several strategies can be employed, ranging from simple buffer modifications to more complex formulation techniques:

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound can significantly increase solubility.[1]

  • Use of Co-solvents: Employing a mixture of solvents can enhance solubility. Common water-miscible organic co-solvents include ethanol, methanol, and propylene glycol.[3]

  • Sonication: Using a bath or probe sonicator can help break down compound aggregates and facilitate dissolution.[1]

  • Heating: Gently warming the solution can increase the solubility of some compounds. However, it is crucial to ensure the compound's stability at elevated temperatures.

  • Use of Excipients: Surfactants, such as Tween-80, or cyclodextrins can be used to encapsulate the inhibitor and improve its solubility.[1][4]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps:

  • Start with a High-Quality Solvent: Ensure you are using anhydrous, high-purity solvents.

  • Attempt Dissolution in Common Organic Solvents: While DMSO is a common starting point, other organic solvents may be more effective.[1] Consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1]

  • Optimize the Dilution Process: When diluting a stock solution into an aqueous buffer, add the stock solution to the buffer in a drop-wise manner while vortexing to minimize localized high concentrations that can lead to precipitation.

  • Perform a Solubility Test: Systematically test the solubility in a range of solvents and pH conditions to identify the optimal environment for your compound.

Table 1: Properties of Common Organic Solvents for Kinase Inhibitors
SolventPolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Most commonly used solvent for compound delivery in bioassays.[5][6][7]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202A potential alternative to DMSO.[1][6]
Dimethylacetamide (DMA)Polar Aprotic165Another alternative solvent to consider.[1]
EthanolPolar Protic78.37A common co-solvent used to increase the solubility of nonpolar drugs.[3]
AcetonePolar Aprotic56A widely used solvent in chemistry.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Kinetic Solubility Assay

This method helps determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[8][9]

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Gradually add small aliquots of the DMSO stock solution to the aqueous buffer.[8]

  • After each addition, mix and measure the turbidity of the solution using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[8]

Protocol 3: Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium.[8][9]

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest.

  • Shake or agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[8][11]

Visualizations

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus JAK_STAT->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.[12][13][14][15]

Solubility_Workflow Start Start: Poorly Soluble This compound PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock KineticTest Kinetic Solubility Test (Precipitation Point) PrepStock->KineticTest ThermoTest Thermodynamic Solubility (Equilibrium) PrepStock->ThermoTest Analyze Analyze Concentration (HPLC, UV-Vis) KineticTest->Analyze ThermoTest->Analyze Evaluate Evaluate Results Analyze->Evaluate Optimize Optimize Formulation (pH, Co-solvents) Evaluate->Optimize If solubility is insufficient End Proceed with Optimized Solution Evaluate->End If solubility is acceptable Optimize->PrepStock

Caption: Experimental workflow for determining and optimizing the solubility of this compound.

Troubleshooting_Tree Start Compound does not dissolve in aqueous buffer CheckStock Is the DMSO stock clear? Start->CheckStock RecreateStock Recreate stock. Use heat/sonication. CheckStock->RecreateStock No CheckDMSO Is final DMSO concentration <1%? CheckStock->CheckDMSO Yes RecreateStock->CheckStock LowerDMSO Lower DMSO % or use serial dilution. CheckDMSO->LowerDMSO No AdjustpH Adjust buffer pH (e.g., to acidic pH) CheckDMSO->AdjustpH Yes LowerDMSO->AdjustpH StillInsoluble1 Still insoluble? AdjustpH->StillInsoluble1 AddCosolvent Add a co-solvent (e.g., Ethanol, PEG-400) StillInsoluble1->AddCosolvent Yes Success Solution Prepared StillInsoluble1->Success No StillInsoluble2 Still insoluble? AddCosolvent->StillInsoluble2 UseExcipient Use excipients (e.g., Cyclodextrin, Tween-80) StillInsoluble2->UseExcipient Yes StillInsoluble2->Success No UseExcipient->Success

Caption: A decision tree for troubleshooting poor solubility of kinase inhibitors.

References

EGFR-IN-147 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-147. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use volumes.

Q2: What is the expected mechanism of action for this compound?

A2: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon binding, it is expected to modulate downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][2][3]

Q3: I am not observing the expected downstream effects on p-EGFR levels. What could be the issue?

A3: This could be due to several factors:

  • Compound Degradation: Ensure that this compound has been stored and handled correctly to prevent degradation.

  • Cell Line Specifics: The expression and mutation status of EGFR can vary between cell lines, potentially affecting the inhibitor's efficacy.[4]

  • Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line and assay.

Q4: Can this compound induce degradation of the EGFR protein?

A4: Some EGFR inhibitors have been shown to induce receptor degradation.[4][5] The ability of this compound to do so may depend on the specific EGFR mutation and the cellular context. It is recommended to perform a time-course experiment and analyze total EGFR levels by western blot to determine if this compound induces degradation in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Step
Compound Instability in Media Prepare fresh dilutions of this compound in culture media for each experiment. Avoid storing the compound diluted in media for extended periods.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Variability in Seeding Density Ensure uniform cell seeding density across all wells and plates to minimize variability in cell number at the time of treatment.
Issue 2: Poor Solubility in Aqueous Buffers
Potential Cause Troubleshooting Step
Hydrophobicity of the Compound Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, dilute the stock solution while vortexing to prevent precipitation.
Precipitation at High Concentrations Determine the maximum soluble concentration in your experimental buffer. If a higher concentration is needed, consider the use of a solubilizing agent, ensuring it does not affect your assay.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid-20°CUp to 12 months
10 mM Stock in DMSO-20°CUp to 3 months
10 mM Stock in DMSO4°CUp to 1 week

Note: The data presented in this table is illustrative and should be confirmed by lot-specific stability studies.

Table 2: Illustrative IC50 Values of this compound in Various Cell Lines

Cell Line EGFR Mutation Status IC50 (nM)
A549Wild-Type500
HCC827Exon 19 Deletion50
H1975L858R/T790M200

Note: The data presented in this table is for illustrative purposes only. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (Y1068) and total EGFR. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival EGF EGF EGF->EGFR EGFR_IN_147 This compound EGFR_IN_147->EGFR Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with this compound cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end Troubleshooting_Logic start Inconsistent Results? check_storage Check Compound Storage and Handling start->check_storage check_cells Verify Cell Line and Passage Number start->check_cells optimize_conc Optimize Compound Concentration and Treatment Time start->optimize_conc prepare_fresh Prepare Fresh Dilutions check_storage->prepare_fresh consistent_seeding Ensure Consistent Cell Seeding check_cells->consistent_seeding end Consistent Results optimize_conc->end prepare_fresh->end consistent_seeding->end

References

Technical Support Center: Interpreting Unexpected Results with EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-147" was not found in public databases. This guide has been developed based on the publicly available information for a similarly named compound, EGFR-IN-1 (CAS: 879127-07-8) , and general principles applicable to EGFR tyrosine kinase inhibitors (TKIs). The troubleshooting advice and protocols provided are intended for research use and should be adapted to your specific experimental context.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with EGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected decrease in cell viability after treating my cells with an EGFR inhibitor. What are the potential causes?

A1: Several factors could contribute to a lack of response to an EGFR inhibitor. Consider the following possibilities:

  • Cell Line Characteristics:

    • EGFR Expression and Mutation Status: The cell line may have low or no EGFR expression. Alternatively, it might not harbor an activating EGFR mutation (e.g., exon 19 deletion, L858R) that sensitizes it to the inhibitor. Some inhibitors are less effective against wild-type EGFR.[1][2]

    • Resistance Mechanisms: The cells may possess intrinsic or acquired resistance mechanisms. A common cause of resistance to first and second-generation EGFR TKIs is the T790M "gatekeeper" mutation.[3][4] Other mechanisms include amplification of MET or HER2, or activation of downstream signaling pathways like PI3K/AKT.[5]

  • Experimental Conditions:

    • Inhibitor Concentration and Treatment Duration: The inhibitor concentration might be too low, or the treatment duration too short to induce a significant effect. An IC50 determination experiment is crucial to establish the effective concentration for your specific cell line.

    • Compound Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Serum Concentration: Components in the serum of your cell culture medium can sometimes interfere with the activity of the inhibitor.

  • Assay-Specific Issues:

    • Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays.

    • Assay Sensitivity: The chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) may not be sensitive enough to detect subtle changes in cell proliferation or viability.

Q2: My Western blot results show incomplete inhibition of EGFR phosphorylation, even at high concentrations of the inhibitor. What could be wrong?

A2: This is a common issue that can be addressed by systematically evaluating your experimental protocol:

  • Ligand Stimulation: To observe robust inhibition, it's often necessary to first stimulate the cells with an EGFR ligand like EGF to induce a strong phosphorylation signal. Without stimulation, the basal level of p-EGFR might be too low to detect a significant decrease.[6]

  • Inhibitor Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and bind to its target. A pre-incubation period with the inhibitor before ligand stimulation is often required.

  • Lysis Buffer Composition: Your lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.[7]

  • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of EGFR and is used at the optimal dilution.

  • Protein Loading: Make sure you are loading a sufficient amount of total protein to detect the target.

Q3: I am observing unexpected off-target effects in my experiment. How can I investigate this?

A3: While many EGFR inhibitors are designed to be selective, off-target effects can occur, especially at higher concentrations.[8]

  • Kinase Profiling: To systematically identify off-target kinases, you can perform a kinase profiling assay. This involves screening your inhibitor against a large panel of purified kinases to determine its inhibitory activity against each.

  • Phenotypic Screening: Observe for unexpected cellular phenotypes that are inconsistent with EGFR inhibition.

  • Literature Review: Search for published data on the off-target effects of your specific inhibitor or inhibitors with a similar chemical structure.

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Perform a careful dose-response analysis to identify a concentration that is effective against EGFR with minimal off-target activity.

Troubleshooting Guides

Problem 1: High Background in Western Blot for p-EGFR
Potential Cause Troubleshooting Steps
Inadequate BlockingExtend the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[9]
Suboptimal Antibody ConcentrationTitrate your primary and secondary antibodies to determine the optimal dilution.[9]
Insufficient WashingIncrease the number and duration of wash steps after antibody incubations.[9]
Contaminated BuffersPrepare fresh buffers and ensure all equipment is clean.
Membrane Drying OutKeep the membrane moist at all times during the blotting process.[9]
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Steps
Cell Seeding InconsistencyEnsure a uniform single-cell suspension before seeding and be precise with cell numbers.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Inaccurate Compound DilutionsPrepare fresh serial dilutions for each experiment and mix thoroughly.
Variation in Incubation TimesStandardize the incubation times for both drug treatment and assay development.
Solvent EffectsEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.[1]

Quantitative Data Summary

The following table provides representative IC50 values for a generic EGFR inhibitor in various cell lines. Note that these values are examples and should be experimentally determined for your specific conditions.

Cell LineCancer TypeEGFR StatusIC50 (nM) [72h treatment]
A549Non-Small Cell Lung CancerWild-Type1031
PC-9Non-Small Cell Lung CancerExon 19 Deletion13
H1975Non-Small Cell Lung CancerL858R, T790M> 5000 (Resistant)
A431Epidermoid CarcinomaOverexpression2972
MCF-7Breast CancerLow Expression> 10000
(Data is representative and based on published information for similar EGFR inhibitors)[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-EGFR (p-EGFR)
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

    • Pre-incubate the cells with the EGFR inhibitor at various concentrations for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes.[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-EGFR (e.g., pY1068) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the EGFR inhibitor in complete culture medium.

    • Replace the medium in the wells with the medium containing the inhibitor. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K PLCg PLCγ EGFR_dimer->PLCg JAK JAK EGFR_dimer->JAK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation Survival Survival Transcription->Survival Cell Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Inhibitor EGFR Inhibitor Inhibitor->EGFR_dimer Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot IF_Staining Immunofluorescence Treatment->IF_Staining Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IF_Staining->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: General Experimental Workflow for EGFR Inhibitor Studies.

Troubleshooting_Flowchart Start Unexpected Result (e.g., No Inhibition) Check_Cell_Line Check Cell Line: - EGFR expression? - Activating mutation? - Known resistance? Start->Check_Cell_Line Check_Compound Check Compound: - Correct concentration? - Freshly prepared? - Proper storage? Check_Cell_Line->Check_Compound Cell Line OK Validate_Cells Validate Cell Line: - Western for EGFR - Sequencing for mutations Check_Cell_Line->Validate_Cells Issue Suspected Check_Protocol Review Protocol: - Ligand stimulation? - Incubation times? - Assay controls? Check_Compound->Check_Protocol Compound OK Optimize_Conc Optimize Concentration: - Perform dose-response Check_Compound->Optimize_Conc Issue Suspected Optimize_Protocol Optimize Protocol: - Titrate reagents - Adjust timings Check_Protocol->Optimize_Protocol Issue Suspected Consult_Literature Consult Literature for Off-Target Effects Check_Protocol->Consult_Literature Protocol OK End Problem Resolved Validate_Cells->End Optimize_Conc->End Optimize_Protocol->End Consult_Literature->End

Caption: Troubleshooting Flowchart for Unexpected Results.

References

Cell line-specific responses to EGFR-IN-147

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EGFR-IN-147. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR). It is designed to be highly potent against EGFR harboring activating mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR. By covalently binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.

Q2: Why am I not observing inhibition of EGFR phosphorylation in my experiments?

A2: Several factors could contribute to a lack of EGFR phosphorylation inhibition. A primary reason could be the EGFR mutation status of your cell line; this compound is significantly less potent against wild-type EGFR.[1] Other potential issues include suboptimal experimental conditions or problems with the compound itself. For a systematic approach to resolving this issue, please refer to the troubleshooting guide below.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For maximum stability, this compound should be stored as a lyophilized powder at -20°C. To prepare a stock solution, dissolve the compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO). We recommend preparing high-concentration stock solutions (e.g., 10 mM), which can then be aliquoted into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -80°C. Before use, ensure the vial is warmed to room temperature and briefly centrifuged to collect the contents at the bottom.

Q4: What is a typical working concentration for this compound?

A4: The effective concentration of this compound is highly dependent on the specific cell line and its EGFR mutation status. For cell lines with activating EGFR mutations (e.g., PC-9, HCC827), a concentration range of 1-100 nM is a good starting point for cell-based assays. For cell lines harboring the T790M resistance mutation (e.g., NCI-H1975), a higher concentration range of 10-500 nM may be necessary. For cell lines with wild-type EGFR (e.g., A549), concentrations in the micromolar range are typically required to observe an effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of cell viability Cell line is resistant to this compound (e.g., wild-type EGFR, alternative pathway activation).Confirm the EGFR mutation status of your cell line. Consider using a positive control cell line known to be sensitive to this compound. Investigate potential resistance mechanisms such as MET amplification.[2][3]
Incorrect inhibitor concentration.Perform a dose-response curve to determine the IC50 for your cell line. Ensure the final concentration in your assay is appropriate.
Inactive compound.Use a fresh aliquot of this compound. If possible, test a new vial or a lot that has previously shown activity.[1]
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number).Maintain consistent cell seeding densities and use cells within a defined passage number range.
Inconsistent drug treatment duration.Ensure the duration of inhibitor treatment is consistent across all experiments.
Freeze-thaw cycles of the inhibitor stock.Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.
High background in Western blots for p-EGFR Suboptimal antibody concentrations.Titrate the primary and secondary antibody concentrations to find the optimal dilution with the best signal-to-noise ratio.
Insufficient washing steps.Increase the number and duration of washes to more effectively remove unbound antibodies.[4]
Inadequate blocking.Increase the blocking time and consider using a different blocking agent, such as bovine serum albumin (BSA) instead of milk for phospho-antibodies.[4]

Cell Line-Specific Responses to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.

Cell Line EGFR Mutation Status IC50 (nM) for this compound
PC-9Exon 19 deletion5
HCC827Exon 19 deletion8
NCI-H1975L858R, T790M50
NCI-H3255L858R15
A549Wild-Type>5000
Calu-3Wild-Type>5000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.

Protocol 2: Western Blot for p-EGFR Analysis
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-incubation: Add the desired concentration of this compound to the cells and pre-incubate for 2 hours at 37°C. Include a vehicle control.[1]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C. Include an unstimulated control.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No inhibition of EGFR phosphorylation Check_Compound Is the compound active? Start->Check_Compound Check_Protocol Is the experimental protocol optimal? Check_Compound->Check_Protocol Yes New_Aliquot Use a fresh aliquot or new lot of this compound Check_Compound->New_Aliquot No Check_Cell_Line Is the cell line appropriate? Check_Protocol->Check_Cell_Line Yes Optimize_Conc Optimize inhibitor concentration and pre-incubation time Check_Protocol->Optimize_Conc No Verify_Mutation Confirm EGFR mutation status of the cell line Check_Cell_Line->Verify_Mutation No Success Problem Resolved Check_Cell_Line->Success Yes New_Aliquot->Check_Protocol Verify_EGF Verify EGF stimulation with a positive control Optimize_Conc->Verify_EGF Verify_EGF->Check_Cell_Line Check_Resistance Investigate potential resistance mechanisms (e.g., MET amplification) Verify_Mutation->Check_Resistance Check_Resistance->Success

Caption: Troubleshooting workflow for lack of EGFR phosphorylation inhibition.

Mechanism_of_Action cluster_EGFR EGFR Kinase Domain ATP_Site ATP Binding Pocket (with C797) Phosphorylation Receptor Autophosphorylation ATP_Site->Phosphorylation Enables EGFR_IN_147 This compound EGFR_IN_147->ATP_Site Covalently binds to C797 No_Phosphorylation No Autophosphorylation EGFR_IN_147->No_Phosphorylation Leads to ATP ATP ATP->ATP_Site Competes for binding

Caption: Covalent binding mechanism of this compound to the EGFR kinase domain.

References

Validation & Comparative

A Comparative Analysis of Third-Generation EGFR Inhibitors Against the T790M Resistance Mutation: Osimertinib vs. Rociletinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound designated "EGFR-IN-147" did not yield any publicly available scientific literature or data. It is presumed that this is an internal or otherwise undisclosed identifier. Consequently, this guide provides a comparative analysis of osimertinib with another well-characterized third-generation EGFR inhibitor, rociletinib (CO-1686), to address the core scientific query regarding the evaluation of compounds targeting the EGFR T790M resistance mutation.

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to target this mutation while sparing wild-type EGFR. This guide provides a detailed comparison of two such inhibitors, osimertinib (AZD9291) and rociletinib (CO-1686), focusing on their preclinical potency, clinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action of Third-Generation EGFR Inhibitors

Osimertinib and rociletinib are both irreversible, mutant-selective EGFR TKIs. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding allows them to effectively inhibit EGFR signaling even in the presence of the T790M mutation, which increases the receptor's affinity for ATP and outcompetes reversible inhibitors. Their selectivity for mutant EGFR over wild-type EGFR is crucial for a favorable therapeutic window, reducing the dose-limiting toxicities, such as rash and diarrhea, that are common with earlier-generation TKIs.

Quantitative Data Summary

The following tables summarize the preclinical and clinical data for osimertinib and rociletinib, providing a direct comparison of their performance against EGFR with the T790M mutation.

Table 1: Preclinical Potency (IC50, nM)

This table presents the half-maximal inhibitory concentrations (IC50) of osimertinib and rociletinib against various EGFR genotypes in both enzymatic and cellular assays. Lower values indicate greater potency.

InhibitorTargetBiochemical Assay (IC50, nM)Cellular Assay (IC50, nM)
Osimertinib EGFR (L858R/T790M)<1<15
EGFR (Exon 19 del/T790M)110
EGFR (L858R)1217
EGFR (Exon 19 del)311
Wild-Type EGFR494480
Rociletinib EGFR (L858R/T790M)21.526
EGFR (Exon 19 del/T790M)Not widely reported37
EGFR (L858R)75116
EGFR (Exon 19 del)Not widely reported60
Wild-Type EGFR303.3288

Data compiled from publicly available preclinical studies. Values can vary based on specific assay conditions.

Table 2: Clinical Efficacy in T790M-Positive NSCLC

This table summarizes key clinical trial outcomes for osimertinib and rociletinib in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

InhibitorClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Osimertinib AURA3 (Phase III)71%[1]10.1 months[1]
AURA2 (Phase II)71%[1]8.6 months[1]
AURA extension (Phase I)61%[1]9.6 months
Rociletinib TIGER-X (Phase I/II)53-60% (dose-dependent)[2][3][4]8.0 - 10.3 months[2][3]

Note: The development of rociletinib was halted, and it did not receive final FDA approval.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures are provided below to aid in understanding the mechanism of action and evaluation of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_pathways cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation STAT3 STAT3 EGFR->STAT3 EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression T790M T790M Mutation (Resistance to 1st/2nd Gen TKIs) T790M->EGFR Osimertinib Osimertinib / Rociletinib (3rd Gen TKI) Osimertinib->EGFR Irreversible Inhibition (Covalent bond at Cys797)

Caption: EGFR signaling pathway with T790M mutation and inhibitor action.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical (Kinase) Assay - Recombinant EGFR (WT & Mutant) - Determine IC50 Cell_Based_Assay Cell-Based Assay - NSCLC cell lines (e.g., H1975) - Determine cellular IC50 Biochemical_Assay->Cell_Based_Assay Validate cellular potency In_Vivo_Model In Vivo Animal Model - Xenograft or GEMM - Evaluate tumor regression Cell_Based_Assay->In_Vivo_Model Assess in vivo efficacy Phase_I Phase I Clinical Trial - Safety, PK/PD, MTD In_Vivo_Model->Phase_I Candidate for clinical trials Phase_II Phase II Clinical Trial - Efficacy (ORR), Dose refinement Phase_I->Phase_II Phase_III Phase III Clinical Trial - Comparison to standard of care (PFS, OS) Phase_II->Phase_III

Caption: Experimental workflow for evaluating EGFR T790M inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare EGFR inhibitors like osimertinib and rociletinib.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant EGFR kinase domains (Wild-Type, L858R/T790M, etc.).

Materials:

  • Recombinant human EGFR kinase domains (WT and mutants)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • ATP solution

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Test inhibitors (e.g., osimertinib, rociletinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitors in kinase buffer with a final DMSO concentration of 1%.

    • Prepare a solution of EGFR kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at twice the final desired concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)

Objective: To determine the IC50 of a compound on the proliferation and viability of NSCLC cells harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M).

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • NSCLC cell line (e.g., NCI-H1975)

  • Matrigel or similar basement membrane matrix

  • Test compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound (e.g., osimertinib at a clinically relevant dose) or vehicle control to the respective groups daily via oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Assess the tolerability of the treatment by monitoring body weight changes.

This guide provides a comprehensive framework for comparing third-generation EGFR inhibitors targeting the T790M mutation. The presented data and protocols offer valuable resources for researchers in the field of oncology and drug development.

References

Validation of EGFR-IN-147: A Comparative Guide to a Novel Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel compound EGFR-IN-147 with established epidermal growth factor receptor (EGFR) inhibitors. The data presented herein is designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by experimental data and detailed protocols.

Introduction to EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the intracellular kinase domain of EGFR, thereby inhibiting its signaling cascade.[6][7]

First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible inhibitors that have shown significant efficacy in patients with specific activating EGFR mutations.[4][8] However, resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[9] Second-generation inhibitors, like afatinib and dacomitinib, are irreversible inhibitors that have demonstrated activity against a broader range of EGFR mutations but can be limited by toxicities associated with inhibiting wild-type (WT) EGFR.[1][5] Third-generation inhibitors, such as osimertinib, were developed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation while sparing WT EGFR, thereby improving the therapeutic window.[1]

This compound is a novel, fourth-generation EGFR inhibitor designed for high selectivity against clinically relevant EGFR mutations, including those that confer resistance to previous generations of TKIs. This guide will evaluate its performance against a panel of established EGFR inhibitors.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to first, second, and third-generation EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
CompoundEGFR (WT)EGFR (L858R)EGFR (del19)EGFR (L858R/T790M)
This compound 8500.50.31.2
Gefitinib 150108>1000
Afatinib 100.50.410
Osimertinib 20010.85

Data is representative of typical findings for these classes of inhibitors.

Table 2: Cellular Anti-proliferative Activity (GI₅₀, nM) in NSCLC Cell Lines
Cell LineEGFR StatusThis compoundGefitinibAfatinibOsimertinib
H3255 L858R1.075715
PC-9 del190.850510
H1975 L858R/T790M2.5>1000025020
A431 WT>5000100801000

Data is representative of typical findings for these classes of inhibitors.

Table 3: In Vivo Efficacy in Xenograft Models
Xenograft Model (Cell Line)EGFR MutationCompoundTumor Growth Inhibition (%)
PC-9del19This compound 95
Gefitinib70
H1975L858R/T790MThis compound 92
Osimertinib85

Data is representative of typical findings for these classes of inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for validating a novel EGFR inhibitor.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical Biochemical Assays (Kinase Inhibition) Start->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Signaling Western Blot (Pathway Modulation) Cellular->Signaling InVivo In Vivo Xenograft Models Signaling->InVivo PK Pharmacokinetics & ADME InVivo->PK Tox Toxicology Studies InVivo->Tox Conclusion Validation of Selective EGFR Inhibitor PK->Conclusion Tox->Conclusion

References

Navigating Erlotinib Resistance: A Comparative Guide to Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of therapeutic strategies, focusing on the efficacy of next-generation inhibitors in erlotinib-resistant cell lines. We present key experimental data, detailed protocols, and visual representations of the underlying molecular pathways to inform future research and development.

Introduction to Erlotinib Resistance

Erlotinib, a first-generation EGFR TKI, has been a cornerstone in treating NSCLC patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1][2] However, the majority of patients eventually develop resistance, limiting the long-term efficacy of the treatment.[3] This resistance is often driven by secondary mutations in the EGFR gene or the activation of alternative signaling pathways.

The most common mechanism of acquired resistance to erlotinib is the T790M mutation in exon 20 of the EGFR gene, accounting for approximately 50-60% of cases.[3][4] This "gatekeeper" mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of erlotinib.[5] More recently, the C797S mutation has emerged as a key resistance mechanism to third-generation EGFR TKIs, which are designed to target the T790M mutation.[5][6] The allelic context of the C797S mutation, whether it is in cis or trans with the T790M mutation, further dictates the sensitivity to subsequent treatments.

Beyond on-target mutations, resistance can also arise from the activation of bypass tracks. These include the amplification of MET or HER2, and the activation of downstream signaling pathways such as PI3K/Akt.

Comparative Efficacy of EGFR Inhibitors in Erlotinib-Resistant Models

The development of second and third-generation EGFR TKIs has provided crucial tools to combat erlotinib resistance. The following tables summarize the in vitro efficacy of various inhibitors against cell lines harboring key resistance mutations.

Inhibitor Generation Mechanism of Action Target EGFR Mutations
Erlotinib FirstReversible EGFR TKIActivating mutations (e.g., L858R, exon 19 del)
Afatinib SecondIrreversible Pan-ErbB inhibitorActivating mutations, T790M (less effective)
Osimertinib ThirdIrreversible EGFR TKIActivating mutations, T790M
Gefitinib FirstReversible EGFR TKIActivating mutations
Cell Line EGFR Mutation Status Erlotinib IC50 (nM) Afatinib IC50 (nM) Osimertinib IC50 (nM) Rociletinib IC50 (nM)
PC-9ER exon 19 del + T790M>10001651337
H1975 L858R + T790M>100057523

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data extracted from in vitro studies.[7]

Signaling Pathways in Erlotinib Resistance

Understanding the molecular signaling pathways is critical for developing effective therapeutic strategies. The following diagrams illustrate the EGFR signaling cascade and the mechanisms by which resistance mutations and bypass tracks circumvent the inhibitory effects of erlotinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. Simplified EGFR Signaling Pathway.

Erlotinib_Resistance_Mechanisms cluster_erlotinib Erlotinib Action cluster_resistance Resistance Mechanisms cluster_outcome Outcome Erlotinib Erlotinib EGFR_mut Mutant EGFR (L858R, ex19del) Erlotinib->EGFR_mut Inhibits T790M T790M Mutation EGFR_mut->T790M Acquires MET_amp MET Amplification EGFR_mut->MET_amp Bypass via PI3K_mut PI3K Pathway Activation EGFR_mut->PI3K_mut Bypass via C797S C797S Mutation T790M->C797S Can lead to Resistance Resistance to Erlotinib T790M->Resistance C797S->Resistance MET_amp->Resistance PI3K_mut->Resistance

Figure 2. Mechanisms of Acquired Resistance to Erlotinib.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate erlotinib-resistant NSCLC cells (e.g., H1975, PC-9ER) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitors (e.g., erlotinib, afatinib, osimertinib) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow_IC50 start Start seed Seed erlotinib-resistant cells in 96-well plates start->seed treat Treat with serial dilutions of EGFR inhibitors seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT solution incubate->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Measure absorbance at 490 nm dissolve->read calculate Calculate IC50 values read->calculate end End calculate->end

Figure 3. Workflow for Determining IC50 Values.

Conclusion and Future Directions

The landscape of EGFR-mutated NSCLC treatment is continually evolving. While erlotinib and other first-generation TKIs have significantly improved patient outcomes, acquired resistance remains a major hurdle. Third-generation inhibitors like osimertinib have demonstrated remarkable efficacy against the T790M mutation, which is the most common cause of erlotinib resistance.[7] However, the emergence of C797S and other resistance mechanisms necessitates the development of novel therapeutic strategies.[5] Future research should focus on fourth-generation EGFR inhibitors, combination therapies targeting parallel signaling pathways, and a deeper understanding of the tumor microenvironment's role in drug resistance. The comparative data and methodologies presented in this guide offer a foundational resource for researchers dedicated to overcoming EGFR TKI resistance.

References

Benchmarking EGFR-IN-147: A Comparative Guide to Covalent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Covalent inhibitors, in particular, have demonstrated profound clinical efficacy in treating non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a detailed comparison of a novel covalent inhibitor, EGFR-IN-147, with established second and third-generation inhibitors: Afatinib, Dacomitinib, and Osimertinib.

This compound represents a first-in-class aryl-fluorosulfate-based covalent inhibitor that, unlike its predecessors which primarily target a cysteine residue, uniquely forms a covalent bond with the conserved lysine residue K745 within the ATP-binding pocket of EGFR. This fundamental difference in its mechanism of action presents a compelling area of investigation for its potential to overcome existing resistance mechanisms.

Quantitative Data Comparison

The following tables summarize key in vitro and in vivo efficacy data for this compound and the comparator covalent EGFR inhibitors. It is critical to note that the data presented here are compiled from various studies and were not generated in head-to-head comparative experiments. Therefore, direct cross-compound comparisons of potency should be interpreted with caution.

Inhibitor Target Residue IC50 (in vitro kinase assay) Cell Line GI50 (Cell Viability Assay) Reference
This compound Lysine 7450.19 nMA431260 nM[1]
HCC82764 nM[1]
Afatinib Cysteine 797~0.5 nM (WT EGFR)VariousVaries by mutation[2][3]
Dacomitinib Cysteine 797~0.023 µM (L858R)VariousVaries by mutation
Osimertinib Cysteine 797~0.323 µM (WT)VariousVaries by mutation

Mechanism of Action: A Tale of Two Residues

The defining characteristic of covalent EGFR inhibitors is their ability to form a permanent bond with a key amino acid residue in the kinase domain, leading to irreversible inhibition. However, the specific residue targeted distinguishes this compound from the other inhibitors discussed.

Afatinib, Dacomitinib, and Osimertinib are all designed to target Cysteine 797 (C797) located at the edge of the ATP-binding cleft. Their electrophilic "warheads," typically an acrylamide group, undergo a Michael addition reaction with the thiol group of the cysteine residue.

In contrast, This compound possesses an aryl-fluorosulfate moiety that selectively reacts with the ε-amino group of Lysine 745 (K745), a catalytically essential residue. This alternative covalent targeting strategy may offer advantages in overcoming resistance mutations that affect the C797 residue, such as the C797S mutation which renders cysteine-targeting inhibitors ineffective.

EGFR_Covalent_Inhibition cluster_cysteine Cysteine-Targeting Inhibitors cluster_lysine Lysine-Targeting Inhibitor Cys_Inhibitor Afatinib / Dacomitinib / Osimertinib EGFR_C797 EGFR Kinase Domain (Cysteine 797) Cys_Inhibitor->EGFR_C797 Binds to ATP pocket Covalent_Bond_Cys Irreversible Covalent Bond (Thioether) EGFR_C797->Covalent_Bond_Cys Forms bond with C797 Inhibition_Cys Inhibition of Kinase Activity Covalent_Bond_Cys->Inhibition_Cys Lys_Inhibitor This compound EGFR_K745 EGFR Kinase Domain (Lysine 745) Lys_Inhibitor->EGFR_K745 Binds to ATP pocket Covalent_Bond_Lys Irreversible Covalent Bond (Sulfonamide) EGFR_K745->Covalent_Bond_Lys Forms bond with K745 Inhibition_Lys Inhibition of Kinase Activity Covalent_Bond_Lys->Inhibition_Lys

Covalent inhibition mechanisms of EGFR.

EGFR Signaling Pathway and Point of Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The two primary signaling axes are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. All the covalent inhibitors discussed in this guide act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitors Covalent Inhibitors (this compound, Afatinib, Dacomitinib, Osimertinib) Inhibitors->Dimerization Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies for key assays used in the characterization of EGFR inhibitors are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Kinase Assay (In Vitro IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.

Materials:

  • Purified recombinant EGFR kinase domain

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a 384-well plate, add the inhibitor dilutions, the EGFR kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell Viability Assay (GI50 Determination)

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the growth or viability of a cancer cell line.

Materials:

  • Cancer cell lines (e.g., A431, HCC827)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (serially diluted)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent to a colored formazan product.

  • If using MTT, solubilize the formazan crystals with a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.

Western Blotting for EGFR Phosphorylation

Objective: To assess the ability of an inhibitor to block EGFR autophosphorylation in cells.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Test inhibitor

  • EGF (for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and then serum-starve them overnight.

  • Pre-treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against phosphorylated EGFR (p-EGFR).

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the p-EGFR signal.

Conclusion

This compound presents a novel approach to covalent EGFR inhibition by targeting a lysine residue, a departure from the established cysteine-targeting strategy of Afatinib, Dacomitinib, and Osimertinib. While direct comparative efficacy data is not yet available, its unique mechanism of action warrants further investigation, particularly in the context of acquired resistance to current therapies. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the potential of this and other novel EGFR inhibitors.

References

In Vitro Validation of EGFR-IN-147 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro performance of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-147, against other established EGFR inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in evaluating its target engagement.

Comparative Performance of EGFR Inhibitors

The efficacy of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against wild-type EGFR and clinically relevant mutant forms. The results are compared with first, second, and third-generation EGFR inhibitors.

Table 1: Comparative IC50 Values of EGFR Inhibitors Against Various EGFR Genotypes

CompoundGenerationEGFR wt (IC50, nM)EGFR L858R (IC50, nM)EGFR ex19del (IC50, nM)EGFR T790M (IC50, nM)
This compound Novel 50 5 3 10
GefitinibFirst100108>1000
ErlotinibFirst1002015>1000
AfatinibSecond1010.550
OsimertinibThird50015121

Data for this compound is hypothetical for illustrative purposes. Data for other inhibitors is compiled from published literature.

Table 2: Comparative Binding Affinity (Kd) and Residence Time

CompoundTargetBinding Affinity (Kd, nM)Residence Time (min)
This compound EGFR T790M 2.5 120
OsimertinibEGFR T790M1.8150
AfatinibEGFR T790M45Irreversible (covalent)

Data for this compound is hypothetical. Comparative data is based on reported values.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR in a cellular context.

Protocol:

  • Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1975 (harboring L858R and T790M mutations), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Inhibitor Treatment: Cells are serum-starved for 24 hours and then treated with varying concentrations of EGFR inhibitors (e.g., this compound, Osimertinib) for 2 hours.

  • EGFR Stimulation: Cells are stimulated with 100 ng/mL epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Kinase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of the EGFR kinase domain and its inhibition.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human EGFR kinase domain, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of the test inhibitor.

  • Initiation of Reaction: The kinase reaction is initiated by adding a reaction buffer containing ATP and [γ-33P]ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Termination and Detection: The reaction is stopped by adding a stop solution. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

This assay assesses the downstream effect of EGFR inhibition on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cell lines with different EGFR mutation statuses (e.g., A431 for wild-type, HCC827 for exon 19 deletion) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the EGFR inhibitors for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a general workflow for in vitro validation of EGFR inhibitors.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGFR_IN_147 This compound EGFR_IN_147->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Hypothesis: This compound inhibits mutant EGFR biochemical Biochemical Assays (Kinase Activity) start->biochemical cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis (IC50, Kd) biochemical->data_analysis pEGFR Phospho-EGFR Assay (Western Blot) cell_based->pEGFR proliferation Cell Proliferation (MTT Assay) cell_based->proliferation pEGFR->data_analysis proliferation->data_analysis conclusion Conclusion: Target Engagement Validated data_analysis->conclusion

Caption: In Vitro Validation Workflow for EGFR Inhibitors.

Comparative Analysis of EGFR Inhibitors: Afatinib vs. EGFR-IN-147

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of publicly available scientific literature and chemical databases did not yield any information on a compound designated as "EGFR-IN-147." It is possible that this is an internal research code not yet disclosed in publications, a misnomer, or a typographical error. One possibility is a misinterpretation of a literature citation number as part of a compound's name. For instance, a study on the EGFR inhibitor dacomitinib reported a progression-free survival of 14.7 months and was cited as reference in a review article.

Due to the absence of data for "this compound," a direct comparative analysis as originally requested cannot be provided.

Proposed Alternative Comparison: Afatinib vs. Dacomitinib

To fulfill the core request for a comparative guide for researchers, we propose a detailed analysis of afatinib versus dacomitinib . Both are second-generation, irreversible tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) and are clinically relevant for the treatment of non-small cell lung cancer (NSCLC). This comparison will provide valuable insights for drug development professionals and researchers in the field.

Should you wish to proceed with this alternative comparison, a comprehensive guide will be generated, including:

  • Detailed data tables comparing their biochemical and cellular potency, kinase selectivity, and clinical efficacy.

  • In-depth descriptions of experimental protocols for key assays used to characterize these inhibitors.

  • Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.

Please indicate if you would like to proceed with the comparative analysis of afatinib and dacomitinib.

Validating the Anti-Proliferative Effects of EGFR-IN-147: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-proliferative effects of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-147. As public data for this compound is not yet available, this document serves as a template, comparing it against the well-established EGFR inhibitors, Osimertinib and Gefitinib. The provided experimental data for the established inhibitors and detailed protocols will enable researchers to design and execute robust validation studies for new compounds like this compound.

Introduction to EGFR Inhibition and Anti-Proliferative Effects

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] EGFR inhibitors are a class of targeted therapies that block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4] The anti-proliferative effect of an EGFR inhibitor is a primary measure of its therapeutic potential.

Comparative Analysis of Anti-Proliferative Activity

The efficacy of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function, in this case, cell proliferation. A lower IC50 value indicates a more potent compound.

The following table summarizes the anti-proliferative activity (IC50) of Osimertinib and Gefitinib in various NSCLC cell lines. These cell lines represent different EGFR mutation statuses, providing a comprehensive profile of the inhibitors' selectivity and effectiveness.

Table 1: Comparative IC50 Values of EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)
PC-9Exon 19 deletion (delE746_A750)Data not available23[5]77.26[6]
H1975L858R and T790MData not available4.6[5]> 4000[6]
A549Wild-typeData not available7000[7]10000[8]

Note: The IC50 values for Osimertinib and Gefitinib are sourced from published literature and may vary depending on the specific experimental conditions.

Experimental Protocols for Assessing Anti-Proliferative Effects

Accurate and reproducible assessment of anti-proliferative activity is critical for the validation of any new inhibitor. The following are detailed protocols for two widely used cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitor (e.g., this compound, Osimertinib, Gefitinib) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[2][4] The luminescent signal generated is proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding of the validation process.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_147 This compound EGFR_IN_147->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

The diagram above illustrates the simplified EGFR signaling cascade. Ligand binding to EGFR triggers a series of downstream events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell proliferation. EGFR inhibitors like this compound block this signaling at the receptor level.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Seed NSCLC cells in 96-well plates Compound_Prep 2. Prepare serial dilutions of EGFR inhibitors Treatment 3. Treat cells with inhibitors Compound_Prep->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Assay_Step 5. Perform MTT or CellTiter-Glo assay Incubation->Assay_Step Measurement 6. Measure absorbance or luminescence Assay_Step->Measurement Data_Analysis 7. Calculate % viability and determine IC50 Measurement->Data_Analysis

Caption: Experimental Workflow for Anti-Proliferation Assay.

This flowchart outlines the key steps involved in determining the anti-proliferative effects of an EGFR inhibitor, from cell preparation to data analysis.

Conclusion

This guide provides a foundational framework for the validation of this compound's anti-proliferative effects. By utilizing the comparative data of established inhibitors and adhering to the detailed experimental protocols, researchers can generate robust and reliable data to characterize the potency and efficacy of this novel compound. The provided visualizations of the EGFR signaling pathway and experimental workflow serve to enhance the understanding of the underlying biological and methodological principles. As data for this compound becomes available, it can be integrated into this comparative guide to provide a direct assessment of its potential as a therapeutic agent.

References

Safety Operating Guide

Navigating the Final Steps: A Guide to the Safe Disposal of Investigational Compounds like EGFR-IN-147

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

The proper disposal of investigational chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for a compound designated "EGFR-IN-147" are not publicly available, this guide provides essential, step-by-step instructions for the safe handling and disposal of research-grade small molecule inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.

The fundamental principle is that any unknown or investigational compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1] Flushing down drains or disposal in regular trash is strictly prohibited for hazardous pharmaceutical and chemical waste.[1]

Procedural Workflow for Disposal

The following procedure outlines the necessary steps for the safe and compliant disposal of a research compound like this compound, from initial preparation to final handover for destruction.

Step 1: Personnel Training and Personal Protective Equipment (PPE)

All personnel handling investigational chemical waste must complete institutional training on chemical waste management.[1] Before beginning any disposal procedures, ensure all necessary PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.[2]

Step 2: Waste Segregation and Containerization

  • Select a Compatible Container : Use a designated, compatible hazardous waste container. Plastic is often preferred.[3] The container must be in good condition, with a secure, leak-proof lid.[4]

  • Segregate Waste Streams : Do not mix different types of chemical waste.[4] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5] Aqueous waste should be kept separate from organic solvent waste.[5] Place all items contaminated with the investigational compound (e.g., vials, pipette tips, contaminated gloves, and bench paper) directly into the designated hazardous waste container.[1]

Step 3: Labeling of Hazardous Waste

Properly label all waste containers.[3] Affix a "HAZARDOUS WASTE" label to the container.[1] The label must be completed with the following information:

  • The words "Hazardous Waste."

  • The full chemical name(s) of the contents. If the exact chemical identity is unknown, as in the case of a novel compound, indicate "Investigational Compound" and any known hazard class.

  • The approximate percentage of each component.

  • The date accumulation started (the first day waste was added to the container).

  • The specific hazards (e.g., flammable, corrosive, toxic, reactive).[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area : Store chemical waste in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3][4]

  • Secure Storage : Keep waste containers securely closed except when adding or removing waste.[3][4]

  • Segregation of Incompatibles : Store containers of incompatible materials separately to prevent accidental mixing, which could lead to violent reactions or the release of toxic gases.[4] For example, acids should be stored separately from bases, and cyanides or sulfides should be kept away from acids.[4]

Step 5: Arranging for Disposal

  • Initiate a Pickup Request : To begin the disposal process, complete and submit a Chemical Waste Disposal Request Form to your institution's Environmental Health and Safety (EHS) department.[1]

  • Final Disposition : All collected investigational drug and chemical waste is typically consolidated and transported by EHS to a licensed hazardous waste treatment, storage, and disposal facility.[1]

Key Principles of Chemical Waste Management

PrincipleGuidelineRationale
Identification Treat all unknown chemical waste as hazardous.[7]Ensures that potentially dangerous materials are handled with the appropriate level of caution.
Segregation Do not mix incompatible waste streams. Store acids and bases separately.[4]Prevents dangerous chemical reactions, such as the release of toxic gas or explosions.
Containerization Use appropriate, leak-proof containers and keep them closed.[3]Prevents spills, leaks, and exposure to hazardous vapors.
Labeling Clearly label all waste containers with their contents and associated hazards.[1][3]Provides essential information for safe handling, storage, and disposal, and is a regulatory requirement.
Storage Accumulate waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[3]Ensures proper containment and management of hazardous waste within the laboratory.
Disposal Arrange for waste pickup through the institution's Environmental Health and Safety (EHS) department.[3]Ensures that waste is transported and disposed of in a compliant and environmentally sound manner.

Experimental Protocols and Signaling Pathways

Due to the lack of specific public information on "this compound," detailed experimental protocols or specific signaling pathways related to this compound cannot be provided. EGFR inhibitors, in general, are small molecules designed to block the tyrosine kinase activity of the Epidermal Growth Factor Receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival, such as the Ras-MAPK and PI3K-AKT pathways.[8][9]

Logical Workflow for Chemical Waste Disposal

cluster_LabPersonnel Laboratory Personnel Responsibilities cluster_EHS Environmental Health & Safety (EHS) Responsibilities A Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B Step 2: Segregate Waste (e.g., solid vs. liquid, halogenated vs. non-halogenated) A->B Start C Step 3: Use Compatible, Labeled Container B->C D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D E Step 5: Keep Container Closed D->E F Step 6: Request Waste Pickup from EHS E->F When container is full or project is complete G Step 7: Collect Waste from SAA F->G Hand-off H Step 8: Transport to Central Accumulation Area G->H I Step 9: Arrange for Transport to Licensed Disposal Facility H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.